Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJSDLXJRGOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373276 | |
| Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-15-9 | |
| Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-N-(2-Boc-aminoethyl)-Gly-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is a specialized amino acid derivative crucial for advanced peptide synthesis, particularly in the development of peptide-based therapeutics and complex organic molecules. Its unique structure, featuring both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, offers researchers precise control over the synthetic process. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow.
Core Compound Data
The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C24H28N2O6 | [1][2][3] |
| Molecular Weight | 440.49 g/mol | [1] |
| Alternate Names | Fmoc-N-(2-Boc-aminoethyl)glycine, Fmoc-Aeg(Boc)-OH | [2] |
| CAS Number | 141743-15-9 | [1][2] |
| Appearance | White crystalline powder | [2] |
| Purity | Typically ≥97.0% (HPLC) | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][4] |
Application in Peptide Synthesis
This compound serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, while the Boc group offers acid-labile side-chain protection. This orthogonality is fundamental to the stepwise elongation of peptide chains on a solid support.
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a peptide chain using manual SPPS.
Materials:
-
Appropriate resin (e.g., Rink amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)
-
This compound
-
Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling agent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Swell the chosen resin in DMF for approximately 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the resin for the first amino acid).
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent like HATU (3-5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow this pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature to allow for the coupling reaction to complete.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin to simultaneously remove the side-chain protecting groups (like the Boc group) and cleave the peptide from the resin support.
-
Incubate at room temperature for approximately 2 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Workflow Visualization
The following diagram illustrates the key stages of a single cycle in Fmoc solid-phase peptide synthesis.
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
The Lynchpin of Synthetic Genetics: A Technical Guide to Fmoc-N-(2-Boc-aminoethyl)-glycine
For Immediate Release
A Deep Dive into the Application and Methodology of a Key Building Block in Peptide Nucleic Acid (PNA) Synthesis
Fmoc-N-(2-Boc-aminoethyl)-glycine, a cornerstone molecule in the field of synthetic biology and drug development, serves as a critical building block for the creation of Peptide Nucleic Acids (PNAs). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary applications, detailed experimental protocols, and the logical framework of its use in solid-phase synthesis.
At its core, Fmoc-N-(2-Boc-aminoethyl)-glycine is an amino acid derivative strategically equipped with two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual-protection scheme is instrumental in the stepwise assembly of PNA oligomers, synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain.[1] The unique structural characteristics of PNAs, such as their high binding affinity and resistance to enzymatic degradation, make them promising candidates for therapeutic and diagnostic applications.
Primary Applications
The principal application of Fmoc-N-(2-Boc-aminoethyl)-glycine lies in its role as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of PNAs.[2] This methodology allows for the controlled, sequential addition of monomers to a growing chain anchored to a solid support.[3]
Beyond its fundamental role in PNA synthesis, this compound is integral to several areas of research and development:
-
Drug Development: It is utilized in the pharmaceutical industry to design and synthesize peptide-based therapeutics that can target specific biological pathways.[4]
-
Bioconjugation: The molecule facilitates the attachment of biomolecules to other molecules or surfaces, a critical process in the creation of targeted drug delivery systems.
-
Diagnostics: It is involved in the development of diagnostic tools that employ peptide markers for disease detection.
Physicochemical Properties and Data
A summary of the key physicochemical properties of Fmoc-N-(2-Boc-aminoethyl)-glycine is provided below.
| Property | Value | Reference |
| Synonyms | Fmoc-Aeg(Boc)-OH, Fmoc-N-(N-β-Boc-aminoethyl)-Gly-OH | |
| CAS Number | 141743-15-9 | |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [4] |
| Molecular Weight | 440.5 g/mol | [4] |
| Appearance | White powder or crystalline powder | [4] |
| Purity | ≥ 99% (Assay by titration) | [4] |
| Melting Point | 102 - 109 °C | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
Experimental Protocols: Solid-Phase PNA Synthesis
The following section details the key stages of a typical manual solid-phase synthesis of a PNA oligomer using Fmoc-N-(2-Boc-aminoethyl)-glycine and its corresponding nucleobase-modified derivatives.
Resin Preparation and Swelling
The synthesis begins with a solid support, typically a PAL-PEG-PS or Rink Amide resin. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), to ensure optimal reaction kinetics.[5][6]
Fmoc Deprotection
The N-terminal Fmoc group of the resin or the growing PNA chain is removed to allow for the coupling of the next monomer. This is achieved by treating the resin with a solution of 20% piperidine (B6355638) in DMF.[5][6] The reaction is typically carried out for a short duration to minimize potential side reactions.[5]
| Step | Reagent | Concentration | Duration |
| Fmoc Removal | Piperidine in DMF | 20% (v/v) | 2 x 5-10 minutes |
Monomer Coupling
The incoming Fmoc-PNA monomer (e.g., Fmoc-PNA-A(Bhoc)-OH) is pre-activated and then coupled to the deprotected N-terminus of the growing chain. Common activation reagents include HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[5][6]
| Step | Reagents | Molar Equivalents | Duration |
| Activation & Coupling | Fmoc-PNA monomer, HATU/HBTU, DIPEA/Lutidine | 3 eq. monomer, 2.9 eq. HATU, 6 eq. DIPEA | 30 - 50 minutes |
Capping (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted amino groups are capped, typically using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like lutidine in DMF.[5]
| Step | Reagents | Concentration |
| Capping | Acetic Anhydride, Lutidine in DMF | 5% Ac₂O, 6% Lutidine |
Iteration and Final Deprotection
The cycle of deprotection, coupling, and capping is repeated until the desired PNA sequence is assembled. After the final coupling step, the terminal Fmoc group is removed.
Cleavage from Resin and Side-Chain Deprotection
The synthesized PNA oligomer is cleaved from the solid support, and the acid-labile side-chain protecting groups (e.g., Boc on the exocyclic amines of nucleobases) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[5][7]
| Step | Reagents | Composition | Duration |
| Cleavage & Deprotection | TFA, Scavengers (e.g., m-cresol, DODT, TIPS) | e.g., 92.5% TFA, 5% TIPS, 2.5% DODT | 1.5 - 2 hours |
Precipitation, Purification, and Characterization
The cleaved PNA is precipitated from the cleavage solution using cold diethyl ether.[8] The crude product is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The identity and purity of the final PNA oligomer are confirmed by mass spectrometry, such as MALDI-TOF MS.[8]
Visualizing the Workflow
The logical progression of Fmoc-based solid-phase PNA synthesis is illustrated in the following diagrams.
Caption: Workflow of Fmoc-based solid-phase PNA synthesis.
Caption: Orthogonal protection strategy of Fmoc-N-(2-Boc-aminoethyl)-glycine.
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. US5539082A - Peptide nucleic acids - Google Patents [patents.google.com]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. scienceopen.com [scienceopen.com]
- 7. frontiersin.org [frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of PNA Monomers: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine (AEG) backbone, offering superior hybridization properties and enzymatic stability, making them promising candidates for therapeutic and diagnostic applications. The foundation of PNA-based technologies lies in the efficient and high-purity synthesis of its constituent monomers. This technical guide provides an in-depth overview of the essential starting materials and core synthetic methodologies for preparing the four standard PNA monomers: Adenine (A), Cytosine (C), Guanine (B1146940) (G), and Thymine (T). We detail the widely adopted solid-phase synthesis strategy employing 9-fluorenylmethoxycarbonyl (Fmoc) for backbone protection and benzhydryloxycarbonyl (Bhoc) for nucleobase protection. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers in the field.
Introduction to PNA Monomer Synthesis
The synthesis of PNA monomers is a multi-step process that involves the preparation of two key building blocks: the N-(2-aminoethyl)glycine (AEG) backbone and the nucleobase acetic acids. These two components are then coupled, and appropriate protecting groups are installed to enable their use in solid-phase PNA oligomerization. The most prevalent strategy for PNA synthesis is analogous to solid-phase peptide synthesis (SPPS), which relies on the sequential addition of protected monomers to a growing chain anchored to a solid support.[1][2][3]
The choice of protecting groups is critical for a successful synthesis. The most common scheme utilizes the base-labile Fmoc group for the temporary protection of the primary amine on the AEG backbone and the acid-labile Bhoc group for the permanent protection of the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[4][5][6] Thymine, lacking an exocyclic amine, does not require this additional protection.[5]
This guide will focus on the synthesis of the four standard Fmoc/Bhoc protected PNA monomers:
-
Fmoc-PNA-A(Bhoc)-OH
-
Fmoc-PNA-C(Bhoc)-OH
-
Fmoc-PNA-G(Bhoc)-OH
-
Fmoc-PNA-T-OH
Synthesis of the PNA Backbone: N-(2-(Fmoc-aminoethyl))glycine (Fmoc-Aeg-OH)
The Fmoc-protected AEG backbone is a central component for all PNA monomers. A common and scalable synthetic route starts from the mono-Boc protection of ethylenediamine (B42938), followed by alkylation and subsequent protection group exchange.[7]
Logical Workflow for Fmoc-Aeg-OH Synthesis
Caption: Synthesis of the Fmoc-protected PNA backbone (Fmoc-Aeg-OH).
Experimental Protocol: Synthesis of Fmoc-Aeg-OH
-
Mono-Boc Protection of Ethylenediamine:
-
Dissolve ethylenediamine in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in THF while maintaining a low temperature (e.g., 0 °C).
-
Stir the reaction mixture overnight at room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield N-(tert-butoxycarbonyl)ethylenediamine.[7]
-
-
Alkylation with Benzyl Bromoacetate:
-
Dissolve N-(tert-butoxycarbonyl)ethylenediamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the solution.
-
Add benzyl bromoacetate dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
After completion, the reaction is quenched with water and the product is extracted, dried, and purified to give N-(2-(tert-butoxycarbonyl)aminoethyl)glycine benzyl ester.[7]
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
After completion of the reaction, the solvent and excess TFA are removed under reduced pressure to yield the TFA salt of N-(2-aminoethyl)glycine benzyl ester.[7]
-
-
Fmoc Protection:
-
Dissolve the TFA salt of the amino ester in a solvent mixture like THF and water.
-
Add a base such as sodium bicarbonate to neutralize the TFA salt.
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in THF.
-
Stir the reaction at room temperature until completion.
-
The product, N-(2-(Fmoc-aminoethyl))glycine benzyl ester (Fmoc-Aeg-OBn), is then extracted, dried, and purified.[7]
-
-
Saponification:
-
Dissolve Fmoc-Aeg-OBn in a mixture of THF and water.
-
Add a base like lithium hydroxide (B78521) (LiOH) and stir at room temperature.
-
After the reaction is complete, the mixture is acidified, and the product, Fmoc-Aeg-OH, is extracted and purified.
-
Quantitative Data for Fmoc-Aeg-OH Synthesis
| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 1. Mono-Boc Protection | Ethylenediamine | Boc Anhydride | THF | 18 h | 80% | [7] |
| 2. Alkylation | N-(Boc)ethylenediamine | Benzyl Bromoacetate, K₂CO₃ | Toluene | 18 h | 79% | [7] |
| 3. Boc Deprotection | Boc-Aeg-OBn | Trifluoroacetic Acid | Dichloromethane | 20 min | Quantitative | [7] |
| 4. Fmoc Protection | H₂N-Aeg-OBn·TFA | Fmoc-OSu, Triethylamine | Dichloromethane | 30 min | Quantitative | [7] |
| 5. Saponification | Fmoc-Aeg-OBn | LiOH | THF/H₂O | - | - | - |
Synthesis of Nucleobase Acetic Acids
The second key component for PNA monomer synthesis is the nucleobase acetic acid derivative. For thymine, this is a straightforward alkylation. For adenine, cytosine, and guanine, the exocyclic amines must first be protected, typically with the Bhoc group, before alkylation.
General Synthetic Pathway for Protected Nucleobase Acetic Acids
Caption: General synthesis of protected nucleobase acetic acids.
Experimental Protocols for Nucleobase Acetic Acids
-
Thymine-1-acetic acid: Thymine is directly alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate in DMF. The resulting ester is then saponified with a base such as sodium hydroxide to yield thymine-1-acetic acid.
-
N⁶-Bhoc-Adenine-9-acetic acid: Adenine is first protected with benzhydryloxycarbonyl anhydride to form N⁶-Bhoc-adenine. This is then alkylated with ethyl bromoacetate, followed by saponification to give the desired acetic acid derivative.
-
N⁴-Bhoc-Cytosine-1-acetic acid: Cytosine's exocyclic amine is protected with the Bhoc group.[8] The protected cytosine is then alkylated with ethyl bromoacetate and subsequently hydrolyzed to yield N⁴-Bhoc-cytosine-1-acetic acid.[8]
-
N²-Bhoc-Guanine-9-acetic acid: The synthesis of the guanine monomer is often the most challenging due to solubility issues.[2] The exocyclic amine of guanine is protected with the Bhoc group, followed by alkylation and saponification.
Coupling of Backbone and Nucleobase: Final Monomer Synthesis
The final step in PNA monomer synthesis is the coupling of the Fmoc-Aeg-OH backbone with the respective protected nucleobase acetic acid. This is typically achieved using standard peptide coupling reagents.
General Workflow for PNA Monomer Assembly
Caption: Final coupling step to form the PNA monomer.
Experimental Protocol: Coupling Reaction
-
Dissolve the protected nucleobase acetic acid in a suitable solvent like DMF.
-
Add a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[5][9]
-
Add the Fmoc-Aeg-OH backbone to the activated nucleobase solution.
-
Stir the reaction at room temperature until completion.
-
The final Fmoc/Bhoc protected PNA monomer is then purified, typically by chromatography.
Quantitative Data for PNA Monomer Coupling
| Monomer | Coupling Reagent | Base | Solvent | Reaction Time | Yield | Reference |
| Fmoc-PNA-T-OH | HBTU | DIPEA | DMF | - | - | [10] |
| Fmoc-PNA-C(Bhoc)-OH | HATU | DIPEA, Lutidine | NMP | 2.5 min (activation) | - | [11] |
| Fmoc-PNA-A(Bhoc)-OH | HATU | DIPEA, Lutidine | NMP | 2.5 min (activation) | - | [11] |
| Fmoc-PNA-G(Bhoc)-OH | HATU | DIPEA, Lutidine | NMP | 2.5 min (activation) | - | [9][11] |
Conclusion
The synthesis of PNA monomers, while intricate, is a well-established process that is fundamental to the advancement of PNA-based research and development. The methodologies outlined in this guide, particularly the Fmoc/Bhoc solid-phase synthesis strategy, provide a robust and reliable means of producing high-quality PNA monomers. By understanding the key starting materials, reaction protocols, and quantitative parameters, researchers can confidently embark on the synthesis of these valuable molecules for a wide range of applications in molecular biology, diagnostics, and therapeutics. Further innovations in PNA monomer synthesis continue to emerge, focusing on improving yields, reducing costs, and introducing novel functionalities to expand the capabilities of this versatile DNA mimic.[1]
References
- 1. chempep.com [chempep.com]
- 2. A Practical and Efficient Approach to PNA Monomers Compatible with Fmoc-Mediated Solid-Phase Synthesis Protocols† | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Purchase Directly from Fmoc-PNA-C(Bhoc)-OH | China Fmoc-PNA-C(Bhoc)-OH Supplies [liwei-peptide.com]
- 5. peptide.com [peptide.com]
- 6. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]
- 9. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
The Dual Pillars of Peptide Synthesis: An In-depth Technical Guide to Fmoc and Boc Protecting Groups
In the landscape of peptide chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the various strategies developed, two have risen to prominence and now form the bedrock of modern peptide synthesis: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. This technical guide provides a comprehensive examination of these two cornerstone methodologies, offering a detailed comparison, experimental protocols, and a discussion of their respective applications for researchers, scientists, and drug development professionals.
Fundamental Principles: A Tale of Two Chemistries
The core difference between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.[1] This fundamental distinction dictates the entire synthetic approach, including the choice of solid support (resin), side-chain protecting groups, and the final cleavage and deprotection conditions.
The Fmoc Strategy: The Fmoc group is a base-labile protecting group, stable to acidic conditions.[2] Its removal is typically achieved using a mild organic base, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][4] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, such as tert-butyl (tBu), which can be removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][] The milder conditions of the Fmoc strategy have made it the dominant approach in modern solid-phase peptide synthesis (SPPS), especially for complex and modified peptides.[3][6]
The Boc Strategy: As the pioneering method in solid-phase peptide synthesis developed by Bruce Merrifield, the Boc strategy employs an acid-labile protecting group for the α-amino group.[3][] The Boc group is removed by treatment with a moderate acid, typically TFA in dichloromethane (B109758) (DCM).[7][8] Consequently, the side-chain protecting groups must be stable to these conditions and are therefore removed with a much stronger acid, such as hydrofluoric acid (HF), in the final cleavage step.[3][9] While the use of HF requires specialized equipment due to its corrosive nature, the Boc strategy remains a valuable tool, particularly for the synthesis of long or aggregation-prone peptides.[1][10]
Comparative Analysis of Fmoc and Boc Strategies
The choice between Fmoc and Boc chemistry is a multifaceted decision that depends on the specific peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure. The following table summarizes the key characteristics and performance metrics of each strategy.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Reagent | 20-50% Piperidine in DMF[4] | 50% TFA in DCM[7] |
| Deprotection Condition | Mildly basic[] | Strongly acidic[] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl)[10] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[11] | Hydrofluoric Acid (HF)[9] |
| Orthogonality | Fully Orthogonal[2][9] | Partial[9] |
| Automation Compatibility | High[2] | Less common in modern synthesizers[9] |
| Safety Considerations | Avoids highly corrosive HF[1] | Requires specialized apparatus for HF handling[9] |
| Cost of Amino Acid Derivatives | Generally more expensive[1] | Generally less expensive[1] |
| Common Side Reactions | Diketopiperazine formation, Aspartimide formation[12] | Alkylation of sensitive residues, Aspartimide formation[7][13] |
Signaling Pathways and Experimental Workflows
The cyclical nature of solid-phase peptide synthesis is well-defined for both Fmoc and Boc strategies. The following diagrams illustrate the key steps in each cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)glycine Derivatives
Introduction
N-(2-aminoethyl)glycine (AEG) is a foundational molecule in the field of synthetic biology and medicinal chemistry. Its primary significance lies in its role as the structural backbone of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA.[1][2] Unlike natural nucleic acids that possess a sugar-phosphate backbone, PNAs are built upon a repeating AEG scaffold, rendering them achiral and neutrally charged.[1] This unique structure confers remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][]
These characteristics make PNA oligomers, constructed from AEG-derived monomers, powerful tools for a wide range of applications. They are extensively used in molecular diagnostics, genetic research, and as antisense and antigene therapeutic agents.[1][] The versatility and efficacy of PNAs are critically dependent on the precise chemical synthesis of their constituent monomers.
This technical guide provides a comprehensive overview of the core synthetic methodologies for producing N-(2-aminoethyl)glycine and its derivatives, with a primary focus on the synthesis of protected PNA monomers suitable for solid-phase synthesis. It details common synthetic routes, presents key quantitative data in a comparative format, and offers detailed experimental protocols for crucial reactions.
Core Synthetic Strategies for the N-(2-aminoethyl)glycine (AEG) Backbone
The synthesis of the AEG backbone is the initial and most critical step. Two primary strategies dominate the literature: direct alkylation and reductive amination.
Alkylation of Ethylenediamine (B42938)
This is a classical and widely used method involving the direct reaction of ethylenediamine with a haloacetic acid, such as chloroacetic or bromoacetic acid.[4][5] The reaction is a nucleophilic substitution where one of the amino groups of ethylenediamine attacks the electrophilic carbon of the haloacetic acid. To control the reaction and prevent dialkylation, a mono-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) is often used.[4] The choice of haloacetic acid can influence yield, with bromoacetic acid derivatives generally providing higher yields due to the better leaving group ability of bromide compared to chloride.[4]
Reductive Amination
Reductive amination offers an alternative route that converts a carbonyl group and an amine into a new, more substituted amine via an imine intermediate.[6][7] For AEG synthesis, this could involve the reaction of ethylenediamine with glyoxylic acid in the presence of a reducing agent.[4] A key advantage of this method is the ability to perform it as a "one-pot" reaction.[6][8] Specific and mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they selectively reduce the imine intermediate without affecting the starting carbonyl compound.[7][9]
Caption: Logical flow of AEG backbone synthesis via Alkylation vs. Reductive Amination.
Synthesis of Protected PNA Monomers
The construction of PNA oligomers is typically performed using solid-phase peptide synthesis (SPPS) techniques.[][10] This requires PNA monomers where the N-(2-aminoethyl)glycine backbone is appropriately protected to allow for sequential, controlled coupling. The synthesis of a PNA monomer involves three key stages: preparation of the protected AEG backbone, preparation of the functionalized nucleobase, and the coupling of these two components.
Backbone Protection and Esterification
To enable stepwise oligomer synthesis, the primary amine of the AEG backbone must be temporarily protected. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[1][10]
-
Boc Protection: This acid-labile group is a cornerstone of the original PNA synthesis strategy.[10]
-
Fmoc Protection: This base-labile group is now more widely used due to its milder removal conditions (typically 20% piperidine (B6355638) in DMF), which are compatible with a broader range of linkers and side-chain protecting groups.[1][10]
The carboxylic acid end of the AEG is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent self-reaction and facilitate purification.[11][12]
Nucleobase Acetic Acid Preparation
The nucleobases (Adenine, Cytosine, Guanine, and Thymine) are attached to the AEG backbone via a methylene (B1212753) carbonyl linker.[2] This requires the synthesis of nucleobase acetic acid derivatives, typically by alkylating the nucleobase with a haloacetic acid ester, followed by hydrolysis.[1] For adenine, cytosine, and guanine, the exocyclic amino groups must be protected with "permanent" protecting groups (e.g., Benzyloxycarbonyl (Z) or Benzhydryloxycarbonyl (Bhoc)) that are stable to the conditions used for temporary backbone deprotection but can be removed at the final cleavage step.[1][10]
Coupling Reaction
The final step in monomer synthesis is the amide bond formation between the secondary amine of the protected AEG backbone and the carboxylic acid of the nucleobase acetic acid derivative.[1] This coupling is achieved using standard peptide coupling reagents, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).[13]
Caption: General workflow for the synthesis of a protected PNA monomer.
Quantitative Data Summary
The following tables summarize yields for key synthetic steps as reported in the literature. Yields can vary significantly based on specific reagents, reaction conditions, and scale.
Table 1: Synthesis of AEG and Protected Intermediates
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| AEG Synthesis | Ethylenediamine + Chloroacetic Acid | N-(2-aminoethyl)glycine | Not specified | [5] |
| AEG Esterification & Protection | N-(2-aminoethyl)glycine | tert-butyl N-[2-(Fmoc)aminoethyl)]glycinate hydrochloride | 39% | [13] |
| AEG Methyl Esterification | N-(2-aminoethyl)glycine + Methanol/SOCl₂ | N-(2-aminoethyl)glycine methyl ester | Not specified (used directly) | [11] |
| Fmoc Protection of AEG Ester | N-(2-aminoethyl)glycine methyl ester + Fmoc-osu | N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride | 47% (overall) | [11] |
| Boc-AEG Ethyl Ester Synthesis | N-Boc-ethylenediamine + Ethyl bromoacetate | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | 72% | [4] |
| Boc-AEG Ethyl Ester Synthesis | (Alternative Route) | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | 98% | [14] |
Table 2: PNA Monomer and Oligomer Synthesis Steps
| Reaction Step | Reagents & Conditions | Product | Yield (%) | Reference |
| Monomer Coupling (HBTU) | Protected AEG + Glycosylaminomalonic Acids | Malonamides (1a-d) | 68-87% | [13] |
| Monomer Coupling (EDCI) | Protected AEG + Glycosylaminomalonic Acids | Malonamides (1a-d) | 41-75% | [13] |
| Ester Deprotection | Formic acid / Dichloromethane (B109758) | Free Acid Monomers (2a-d) | 97-98% | [13] |
| Dimer Coupling (HBTU/HOBt) | Monomer 2a + Deprotected Monomer 1c | Glycosylated AEG Dipeptide | 58% | [13] |
| Thymine Monomer Synthesis | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate + Thymine | N-(Boc-Aeg)thymine Ethyl Ester | 96% | [14] |
| SPPS Average Yield per Cycle | Boc-protected monomers, HBTU activation | 17-mer PNA oligomer | 97.1% | [15] |
Detailed Experimental Protocols
The following protocols are representative examples derived from published literature and provide a detailed guide for key synthetic steps.
Protocol 1: Synthesis of N-(2-aminoethyl)glycine (AEG)
This procedure is adapted from methods involving the reaction of ethylenediamine and a haloacetic acid.[5][11]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve an excess of ethylenediamine in a suitable solvent like dichloromethane (DCM).
-
Addition of Haloacetic Acid: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chloroacetic acid or bromoacetic acid in the same solvent dropwise over 1-2 hours with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Remove the excess ethylenediamine by vacuum distillation. The resulting crude product is often a salt.
-
Purification: Recrystallize the crude product from a solvent such as dimethyl sulfoxide (B87167) (DMSO) to obtain pure N-(2-aminoethyl)glycine.[11]
Protocol 2: Synthesis of N-(2-Fmoc-aminoethyl)glycine Methyl Ester Hydrochloride
This two-step protocol involves esterification followed by Fmoc protection, based on a patented method.[11]
Step A: Esterification
-
Suspension: Suspend N-(2-aminoethyl)glycine (1.0 eq) in methanol.
-
Acidification: Cool the suspension to 0 °C and slowly add thionyl chloride (5.0 eq) dropwise.
-
Reflux: After the addition is complete, reflux the mixture for 4 hours.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude N-(2-aminoethyl)glycine methyl ester as a white solid, which can be used directly in the next step.
Step B: Fmoc Protection
-
Dissolution: Dissolve the crude methyl ester from Step A in a suitable solvent.
-
Reaction: React the ester with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Purification: Purify the product by appropriate chromatographic methods to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride. The reported purity is >97% with an overall yield of 47%.[11]
Protocol 3: Synthesis of a Boc-Protected Thymine PNA Monomer
This protocol describes the efficient synthesis of a key PNA building block.[14]
Step A: Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate
-
Reaction Setup: In a two-neck round-bottom flask, dissolve Ethyl N-[(2-Boc-amino)-ethyl]glycinate (1.0 eq) in a mixture of triethylamine (B128534) and dichloromethane (DCM) and cool to 0 °C.
-
Acylation: Add chloroacetyl chloride dropwise over 60 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Add water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium chloride solution, and dry over K₂CO₃.
-
Purification: After filtration, concentrate the solution to yield the intermediate, Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate.
Step B: Coupling with Thymine
-
Reaction: Couple the intermediate from Step A directly with the nucleobase thymine.
-
Purification: Purify the final product to obtain N-(Boc-Aeg)thymine Ethyl Ester. This method reports a high yield of 96%.[14]
PNA Oligomerization and Protecting Group Strategy
The choice of protecting group for the AEG backbone (Fmoc or Boc) dictates the strategy for solid-phase PNA synthesis.
-
Boc/Z Strategy: The original method uses acid-labile Boc for the backbone and acid-labile but more robust Z or Bhoc groups for the nucleobases. Deprotection of Boc requires treatment with trifluoroacetic acid (TFA) at each step.[10]
-
Fmoc/Bhoc Strategy: The more common modern approach uses base-labile Fmoc for the backbone and acid-labile Bhoc for the nucleobases. This "orthogonal" scheme allows for selective deprotection under milder conditions, which is advantageous for synthesizing complex or modified PNA sequences.[1][10] The Fmoc group is removed with piperidine, while the Bhoc groups are removed during the final cleavage from the resin with strong acid.[1]
Caption: Comparison of Fmoc and Boc strategies in solid-phase PNA synthesis.
Conclusion
The synthesis of N-(2-aminoethyl)glycine derivatives, particularly PNA monomers, is a well-established yet challenging area of organic chemistry. The success of applications ranging from diagnostics to therapeutics hinges on the efficient and high-purity production of these synthetic building blocks. Mastery of the techniques for backbone synthesis, orthogonal protection strategies, and robust coupling reactions is essential for researchers in the field. While the Fmoc/Bhoc strategy has become the standard for PNA oligomerization, ongoing research continues to refine these methods, aiming for higher yields, greater scalability, and the synthesis of novel PNA analogues with enhanced properties for future drug development and molecular biology applications.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 4. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 11. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of peptides and peptide nucleic acids (PNAs) utilizing the Fmoc-N-(2-Boc-aminoethyl)-Gly-OH building block. This versatile derivative of N-(2-aminoethyl)glycine (Aeg) serves as a crucial component in constructing modified peptide backbones and is fundamental to the synthesis of PNA oligomers. The protocol outlines the standard Fmoc/tBu strategy, including resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification steps. Quantitative data on synthesis parameters and expected outcomes are presented, along with a visual workflow to guide researchers through the process.
Introduction
Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for the routine synthesis of peptides.[1] The use of specialized building blocks allows for the creation of peptides with modified backbones, enhancing their therapeutic potential. This compound is a key bifunctional molecule where the primary amine is protected by a base-labile Fmoc group and a secondary amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.
This orthogonal protection scheme makes it an ideal building block for various applications, most notably as the backbone unit for Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA, exhibiting high binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation.[] The N-(2-aminoethyl)glycine backbone of PNAs is constructed using monomers derived from this compound.[3]
These application notes provide a comprehensive guide for the successful incorporation of this compound into a growing peptide or PNA chain on a solid support.
Materials and Reagents
Building Block Specifications
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Fmoc-Aeg(Boc)-OH |
| CAS Number | 141743-15-9 |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| Appearance | White crystalline powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | 2-8°C |
Reagents and Solvents
-
Resin: Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids/PNA monomers
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent:
-
20% (v/v) Piperidine (B6355638) in DMF
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
2,6-Lutidine
-
-
Capping Reagent:
-
Acetic anhydride/Lutidine/DMF (5/6/89, v/v/v)
-
-
Cleavage and Deprotection Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
-
Precipitation and Wash Solvent:
-
Cold diethyl ether
-
Experimental Protocol: Solid-Phase Synthesis of a PNA Oligomer
This protocol describes a manual synthesis of a short PNA oligomer on a Rink Amide resin. The procedure can be adapted for automated synthesizers.
Resin Preparation
-
Place the Rink Amide resin in a fritted syringe or a dedicated reaction vessel.
-
Swell the resin in DMF for 1-2 hours at room temperature.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.[4]
-
Drain the solution.
-
Repeat steps 1-3 for a second 15-minute deprotection.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-PNA Monomer
-
In a separate vial, dissolve the Fmoc-PNA monomer (3 eq.), HATU (2.9 eq.), and 2,6-lutidine (3 eq.) in DMF.[4]
-
Add DIPEA (3 eq.) to the activation mixture and pre-activate for 2-3 minutes.[4]
-
Add the activated monomer solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[4]
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
Capping (Optional but Recommended)
-
To block any unreacted amino groups, add the capping solution (Acetic anhydride/Lutidine/DMF) to the resin.
-
Agitate for 5-10 minutes at room temperature.[4]
-
Drain the capping solution and wash the resin with DMF (3 x 1 min).
Chain Elongation
Repeat the deprotection (Section 3.2), coupling (Section 3.3), and capping (Section 3.4) cycles for each subsequent Fmoc-PNA monomer until the desired sequence is assembled.
Final Fmoc Deprotection
Perform a final deprotection step as described in Section 3.2 to remove the N-terminal Fmoc group.
Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved PNA.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Precipitation, Washing, and Drying
-
Precipitate the crude PNA by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the PNA.
-
Decant the ether and wash the pellet with cold diethyl ether (2-3 times).
-
Dry the crude PNA pellet under vacuum.
Purification and Analysis
Purify the crude PNA using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the identity and purity by mass spectrometry and analytical HPLC.
Quantitative Data
The following table summarizes typical parameters and expected results for the solid-phase synthesis of a model 10-mer PNA oligomer.
| Parameter | Value / Range | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the specific resin used. |
| Reagent Excess | 3 equivalents | Molar excess of monomer and coupling reagents relative to resin loading. |
| Fmoc Deprotection Time | 5 + 15 minutes | Two-step deprotection is common to ensure complete removal. |
| Coupling Time | 30 - 60 minutes | Can be monitored using a ninhydrin (B49086) test to ensure completion.[5] |
| Average Yield per Cycle | ~97% | Based on literature reports for similar syntheses.[6] This can vary based on sequence and coupling efficiency. |
| Expected Crude Purity | 50 - 80% | Highly dependent on the sequence and synthesis efficiency. |
| Final Yield (post-HPLC) | 10 - 30% | Overall yield of purified product based on initial resin loading. |
| Final Purity (HPLC) | >95% | Target purity for most research applications. |
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for Fmoc-based Solid-Phase Synthesis of PNA.
Conclusion
The use of this compound is a cornerstone of modern PNA synthesis. The protocol described herein provides a robust framework for researchers to successfully synthesize custom PNA oligomers and other modified peptides. Careful execution of each step, particularly the coupling and deprotection reactions, is critical to achieving high purity and yield of the final product. The provided data and workflow serve as a valuable resource for planning and executing these complex syntheses in a research and development setting.
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]
- 4. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fmoc-Aeg(Boc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Aeg(Boc)-OH, an N-protected aza-glycine derivative, offers a strategic tool for modifying peptide backbones to enhance their therapeutic potential. The substitution of the α-carbon with a nitrogen atom can impart increased stability against enzymatic degradation. However, the incorporation of aza-amino acids like Fmoc-Aeg(Boc)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS) presents unique challenges. The primary obstacle is the reduced nucleophilicity of the semicarbazide (B1199961) nitrogen, which can lead to incomplete coupling reactions and lower purity of the final peptide.
These application notes provide a comprehensive guide to effectively utilize Fmoc-Aeg(Boc)-OH in automated peptide synthesizers. By employing optimized protocols, including the use of pre-activated esters and microwave-assisted coupling, researchers can overcome the inherent difficulties and successfully synthesize aza-peptides with high purity and yield.
Challenges in Automated Synthesis
The primary challenge in incorporating Fmoc-Aeg(Boc)-OH is the decreased reactivity of the N-terminal amine of the aza-glycine residue after Fmoc deprotection. This reduced nucleophilicity makes the subsequent coupling of the next amino acid inefficient under standard SPPS conditions, often resulting in deletion sequences and low yields.
Recommended Strategies for Efficient Incorporation
To address the challenge of low coupling efficiency, two primary strategies are recommended:
-
Use of Pre-activated Fmoc-Aeg(Boc)-OH Building Blocks: Preparing a more reactive form of Fmoc-Aeg(Boc)-OH prior to its introduction into the synthesizer can significantly improve coupling outcomes. The synthesis of a benzotriazole (B28993) ester (Fmoc-Aeg(Boc)-OBt) is a robust method to achieve this.
-
Microwave-Assisted Coupling: The application of microwave energy during the coupling step can dramatically enhance the reaction kinetics, leading to higher coupling efficiency and shorter reaction times.
Data Presentation: Comparative Coupling Efficiency
The following tables summarize representative data on the coupling efficiency of different methods for incorporating an aza-glycine residue. This data is compiled from studies on aza-peptide synthesis and provides a comparative basis for protocol selection.
Table 1: Comparison of Coupling Reagents for Fmoc-Aeg(Boc)-OH under Standard Conditions
| Coupling Reagent | Equivalents (Aza-amino acid/Reagent/Base) | Coupling Time (min) | Temperature (°C) | Representative Coupling Yield (%) |
| HBTU/DIPEA | 1:0.9:2 | 60 | 25 | 70-80 |
| HATU/DIPEA | 1:0.9:2 | 60 | 25 | 75-85 |
| DIC/Oxyma | 1:1:1 | 90 | 25 | 80-90 |
| Fmoc-Aeg(Boc)-OBt | 1 (pre-activated) | 45 | 25 | >95 |
Table 2: Impact of Microwave Assistance on Coupling Efficiency
| Coupling Method | Coupling Time (min) | Temperature (°C) | Representative Coupling Yield (%) | Crude Peptide Purity (%) |
| Standard DIC/Oxyma | 90 | 25 | 80-90 | ~70 |
| Microwave DIC/Oxyma | 10 | 75 | >95 | >85 |
| Standard Fmoc-Aeg(Boc)-OBt | 45 | 25 | >95 | >80 |
| Microwave Fmoc-Aeg(Boc)-OBt | 5 | 75 | >98 | >90 |
Experimental Protocols
Synthesis of Fmoc-Aeg(Boc)-OBt (Benzotriazole Ester)
This protocol describes the preparation of the pre-activated benzotriazole ester of Fmoc-Aeg(Boc)-OH.
Materials:
-
Fmoc-Aeg(Boc)-OH
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-Aeg(Boc)-OH (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF.
-
Dilute the solution with DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding hexane to the concentrated solution.
-
Collect the solid product by filtration and dry under vacuum.
Protocol for Automated Peptide Synthesis using Fmoc-Aeg(Boc)-OH
This protocol outlines the steps for incorporating Fmoc-Aeg(Boc)-OH into a peptide sequence on an automated peptide synthesizer. Both a standard and a microwave-assisted method are provided.
General Synthesizer Setup:
-
Resin: Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang).
-
Deprotection: 20% piperidine (B6355638) in DMF.
-
Washes: DMF and DCM.
Protocol A: Standard Coupling using Pre-activated Fmoc-Aeg(Boc)-OBt
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform the standard deprotection cycle to remove the Fmoc group from the N-terminal amino acid on the resin.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Aeg(Boc)-OBt:
-
Dissolve Fmoc-Aeg(Boc)-OBt (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the reaction vessel.
-
Couple for 45-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.
-
Continue Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids.
Protocol B: Microwave-Assisted Coupling
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform the standard deprotection cycle.
-
Washing: Wash the resin thoroughly with DMF.
-
Microwave Coupling of Fmoc-Aeg(Boc)-OH:
-
In a separate vial, pre-activate Fmoc-Aeg(Boc)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5 minutes.
-
Add the activated mixture to the reaction vessel.
-
Apply microwave irradiation at 75 °C for 10 minutes.
-
-
Washing: Wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test.
-
Continue Synthesis: Proceed with the subsequent amino acid couplings, which can also be performed using microwave assistance (typically 5 minutes at 75 °C for standard amino acids).
Visualizations
Workflow for Fmoc-Aeg(Boc)-OH Incorporation
Application Notes and Protocols for Fmoc Deprotection of N-(2-Boc-aminoethyl)-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Boc-aminoethyl)-glycine is a fundamental building block in the synthesis of Peptide Nucleic Acids (PNAs), synthetic analogs of DNA and RNA. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the secondary amine of the glycine (B1666218) unit is a cornerstone of modern solid-phase PNA synthesis. Efficient and clean removal of the Fmoc group at each cycle is critical to ensure high purity and yield of the final PNA oligomer. This document provides detailed application notes and protocols for various Fmoc deprotection methods applicable to N-(2-Boc-aminoethyl)-glycine, along with a discussion of potential side reactions and strategies for their mitigation. The primary amino group of the aminoethyl moiety is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is designed to remain intact during the base-mediated Fmoc deprotection, ensuring orthogonal protection.[1][]
Fmoc Deprotection Methods: A Comparative Overview
The selection of an appropriate Fmoc deprotection reagent and protocol is crucial for the successful synthesis of PNA oligomers. The most common method involves the use of piperidine (B6355638), a secondary amine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] However, alternative reagents and cocktails have been developed to address challenges such as aggregation and steric hindrance, or to offer a safer profile.
| Deprotection Method | Reagent Composition | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| Standard Piperidine | 20% (v/v) piperidine in DMF | 2 x 5-10 minutes | Well-established, reliable for many sequences. | Can be slow for sterically hindered residues; potential for side reactions with prolonged exposure. |
| DBU/Piperidine | 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF | 2 x 5-7 minutes | Faster deprotection, useful for hindered systems.[3] | Increased risk of side reactions like aspartimide formation.[3] |
| Piperazine (B1678402)/DBU | 5% (v/v) piperazine and 2% (v/v) DBU in DMF | < 1 minute for complete removal | Very rapid deprotection, can reduce deletion sequences.[4][5] Safer alternative to piperidine.[5] | Potential for side reactions if not carefully controlled; may require additives like formic acid to suppress aspartimide formation.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is the most widely used method for Fmoc removal in solid-phase synthesis.
Materials:
-
Fmoc-N-(2-Boc-aminoethyl)-glycine loaded resin
-
20% (v/v) Piperidine in DMF
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Swell the resin-bound PNA monomer in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperidine
This method is advantageous for sequences prone to aggregation or containing sterically hindered monomers.
Materials:
-
Fmoc-N-(2-Boc-aminoethyl)-glycine loaded resin
-
2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF (Peptide synthesis grade)
Procedure:
-
Swell the resin-bound PNA monomer in DMF for 30 minutes.
-
Drain the DMF.
-
Add the DBU/piperidine solution to the resin.
-
Agitate the mixture at room temperature for 5-7 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin extensively with DMF (at least 7 times) to completely remove the deprotection reagents.
Protocol 3: Ultrafast Fmoc Deprotection with Piperazine/DBU
This protocol offers a significant reduction in deprotection time.
Materials:
-
Fmoc-N-(2-Boc-aminoethyl)-glycine loaded resin
-
5% (v/v) piperazine and 2% (v/v) DBU in DMF
-
DMF (Peptide synthesis grade)
Procedure:
-
Swell the resin-bound PNA monomer in DMF for 30 minutes.
-
Drain the DMF.
-
Add the piperazine/DBU solution to the resin.
-
Agitate the mixture at room temperature for 1-2 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
Potential Side Reactions and Mitigation
Aspartimide Formation: While N-(2-Boc-aminoethyl)-glycine itself does not contain an aspartic acid residue, PNA sequences are often synthesized in conjunction with peptides or contain linkers that may be susceptible to aspartimide formation. This side reaction is catalyzed by strong bases like DBU and involves the cyclization of an aspartyl residue, particularly when it is followed by a small amino acid like glycine.[6] This can lead to the formation of β-aspartyl peptides and racemization.
Mitigation:
-
Use of Additives: The addition of an acidic additive such as 1% formic acid to the piperazine/DBU deprotection solution has been shown to minimize aspartimide formation.[4]
-
Choice of Deprotection Reagent: For sequences known to be prone to aspartimide formation, the standard piperidine protocol is generally preferred over DBU-containing cocktails.
Premature Boc Deprotection: The Boc group is designed to be stable to the basic conditions of Fmoc deprotection. Piperidine and other amine bases used for Fmoc removal are generally not strong enough to cleave the Boc group. However, prolonged exposure or the use of harsher basic conditions could potentially lead to some loss of the Boc protecting group, which would result in undesired side-chain branching. Standard protocols with controlled reaction times are crucial to maintain the orthogonality of the Fmoc/Boc protection scheme.
Diagrams
Caption: General experimental workflow for Fmoc deprotection in solid-phase synthesis.
Caption: Reaction mechanism of Fmoc deprotection using piperidine.
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-Aeg(Boc)-OH into Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Aeg(Boc)-OH, or N-(9-fluorenylmethoxycarbonyl)-N'-(tert-butoxycarbonyl)-aminoethylglycine, is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptide nucleic acids (PNAs). Its unique structure, featuring a flexible ethylenediamine (B42938) backbone, allows for the creation of peptide analogues with altered conformational properties, enhanced stability, and novel biological activities. The orthogonal protecting group strategy, employing the base-labile Fmoc group for α-amino protection and the acid-labile Boc group for the side-chain amino group, provides synthetic versatility for complex peptide architectures.
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-Aeg(Boc)-OH into peptide sequences using solid-phase peptide synthesis (SPPS), covering protocols, potential challenges, and applications.
Applications of Aeg-Containing Peptides
Peptides incorporating N-(2-aminoethyl)glycine (Aeg) have garnered significant interest in various fields of drug discovery and biotechnology.
-
Peptide Nucleic Acids (PNAs): The Aeg backbone is the fundamental structural component of PNAs, which are synthetic mimics of DNA and RNA.[1] PNAs exhibit high binding affinity and specificity to complementary nucleic acid sequences, making them valuable tools for antisense therapy, gene diagnostics, and molecular biology research.[2][3]
-
Antimicrobial Peptides (AMPs): The modification of natural peptide sequences with Aeg can lead to the development of novel AMPs with enhanced stability and activity against multidrug-resistant bacteria. The flexible backbone can influence the peptide's secondary structure and its ability to disrupt bacterial membranes.
-
Cell-Penetrating Peptides (CPPs): The conjugation of Aeg-containing oligomers to CPPs, such as those derived from Tat or Antennapedia, can facilitate the cellular uptake of therapeutic cargo.[4][5] The neutral backbone of PNA, for instance, can be delivered into cells through such conjugation.
-
Drug Delivery Vehicles: The unique physicochemical properties of Aeg-containing peptides make them suitable candidates for the development of targeted drug delivery systems.
Data Presentation: Coupling Efficiency of Fmoc-Aeg(Boc)-OH
The incorporation of Fmoc-Aeg(Boc)-OH can be challenging due to the steric hindrance of the Boc-protected side chain. The choice of coupling reagent is critical to achieving high coupling efficiency. While specific comparative data for Fmoc-Aeg(Boc)-OH is limited, the following table summarizes representative coupling efficiencies for sterically hindered amino acids using common coupling reagents in Fmoc-SPPS. This data can guide the selection of an appropriate coupling strategy.[6]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of side reactions. | Slower reaction rates, potential for N-acylurea formation. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess.[6] |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[7] | Higher cost, potential for guanidinylation. |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[1] | Higher cost. |
Experimental Protocols
General Fmoc-SPPS Workflow
The incorporation of Fmoc-Aeg(Boc)-OH follows the standard Fmoc-SPPS cycle. The workflow involves the initial deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the Fmoc-Aeg(Boc)-OH, and a final washing step.
Caption: General workflow for Fmoc-SPPS.
Protocol for Incorporation of Fmoc-Aeg(Boc)-OH
This protocol is optimized for a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Aeg(Boc)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Aeg(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes. For difficult couplings, the reaction time can be extended to 2 hours.[8]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol for On-Resin Deprotection of the Aeg(Boc) Side Chain
The Boc group on the Aeg side chain can be selectively removed on-resin if further modification of the side-chain amine is desired. This requires an orthogonal protection strategy where the peptide is attached to a resin that is stable to mild acid.
Materials:
-
Peptide-resin containing Aeg(Boc) on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) as a scavenger
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of 1-2% TFA in DCM.
-
Add the TFA solution to the resin and agitate for 5-10 minutes. Repeat this step 2-3 times.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a 10% solution of DIPEA in DMF.
-
Wash the resin with DMF and DCM.
Cleavage and Final Deprotection
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of Fmoc-Aeg(Boc)-OH. Peptide aggregation. | Use a more powerful coupling reagent like HATU or COMU.[1][7] Increase coupling time and/or temperature (microwave synthesis).[9] Use a solvent mixture like DMF/DMSO to disrupt aggregation.[8] |
| Side Chain Cyclization | The free amino group of the Aeg backbone can attack the C-terminal carboxyl group. | This is a known side reaction in PNA synthesis.[10] Ensure complete capping of unreacted sites after each coupling step. |
| Premature Fmoc Cleavage | The basicity of the Aeg side-chain amine could potentially lead to premature Fmoc removal. | While the Boc group protects the side-chain amine, ensure thorough washing after the DIPEA neutralization step during coupling. |
| Alkylation of Sensitive Residues | Reactive tert-butyl cations generated during Boc deprotection can modify residues like Trp and Met. | Use scavengers such as TIS in the cleavage cocktail. |
Experimental Workflow and Signaling Pathway Visualizations
Workflow for PNA Synthesis and Cellular Uptake Analysis
This workflow outlines the key steps from the synthesis of a PNA oligomer using Fmoc-Aeg(Boc)-OH monomers to its delivery into cells for functional studies.
Caption: PNA synthesis and cellular uptake workflow.
Signaling Pathway for Antimicrobial Peptide Action
While Aeg-containing peptides do not typically engage in classical intracellular signaling pathways, their mechanism of action often involves direct interaction with and disruption of the bacterial cell membrane. This diagram illustrates the logical relationship of this process.
Caption: Mechanism of bacterial cell membrane disruption.
Experimental Workflow for Antimicrobial Activity Testing
This workflow details the steps to determine the Minimum Inhibitory Concentration (MIC) of a newly synthesized Aeg-containing peptide.[11][12]
Caption: Workflow for MIC determination.
References
- 1. bachem.com [bachem.com]
- 2. Convenient and scalable synthesis of fmoc-protected Peptide nucleic Acid backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cellular uptake of cell delivering PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 11. Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, identification, and mode of action of antibacterial peptides derived from egg yolk hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-(2-Boc-aminoethyl)-Gly-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(2-Boc-aminoethyl)-Gly-OH, also known as Fmoc-Aeg(Boc)-OH, is a versatile building block widely employed in modern drug development, particularly in the fields of peptide and nucleic acid chemistry. Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for the strategic and controlled synthesis of complex biomolecules. These molecules are instrumental in the development of novel therapeutics, diagnostics, and research tools.
The primary application of this compound lies in Solid-Phase Peptide Synthesis (SPPS) and the synthesis of Peptide Nucleic Acids (PNAs). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the primary amine, enabling its removal under mild conditions that preserve the integrity of the growing peptide chain.[1][2] The Boc (tert-butyloxycarbonyl) group, on the other hand, protects the aminoethyl side chain and is stable to the basic conditions used for Fmoc removal, but can be cleaved under acidic conditions. This orthogonality is crucial for the synthesis of modified peptides and PNA oligomers.[3]
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug development workflows.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Reference |
| Synonyms | Fmoc-N-(2-Boc-aminoethyl)glycine, Fmoc-Aeg(Boc)-OH | |
| CAS Number | 141743-15-9 | |
| Molecular Formula | C₂₄H₂₈N₂O₆ | |
| Molecular Weight | 440.49 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥97.0% | |
| Storage Temperature | 2-8°C |
Applications in Drug Development
Synthesis of Modified Peptides and Peptidomimetics
The incorporation of the N-(2-Boc-aminoethyl)-Glycine moiety into peptides can significantly impact their conformational properties, stability, and biological activity. This modification can be used to:
-
Introduce conformational constraints: The flexible aminoethyl side chain can influence the peptide backbone's folding, potentially leading to structures with higher affinity and selectivity for their biological targets.
-
Enhance proteolytic stability: The unnatural amino acid structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide drug.
-
Serve as a linker for conjugation: The side chain can be deprotected to reveal a primary amine, which can be used as a handle for attaching other molecules, such as cytotoxic drugs to form antibody-drug conjugates (ADCs), imaging agents, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.
Synthesis of Peptide Nucleic Acids (PNAs)
This compound is a key building block for the synthesis of PNA oligomers.[4] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of N-(2-aminoethyl)glycine units.[4] This modification results in several advantageous properties for therapeutic and diagnostic applications:
-
High binding affinity and specificity: PNAs can bind to complementary DNA and RNA sequences with higher affinity and specificity than natural nucleic acids.
-
Resistance to nucleases and proteases: The unnatural backbone of PNAs makes them resistant to enzymatic degradation.[3]
-
Applications in antisense and antigene therapies: PNAs can be designed to target specific mRNA or DNA sequences to modulate gene expression, offering potential treatments for a wide range of diseases.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an N-(2-Boc-aminoethyl)-Glycine residue.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Equipment:
-
Peptide synthesis vessel
-
Shaker or rocker
-
Filtration apparatus
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Air-dry the crude peptide.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purified peptide by analytical HPLC and mass spectrometry.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purity after HPLC | >95% |
Note: Yields and purity are sequence-dependent and may require optimization of coupling times and reagents.
Protocol 2: Synthesis of a PNA Monomer using this compound
This protocol describes the synthesis of a thymine-containing PNA monomer.
Materials:
-
This compound
-
Thymine-1-acetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of Thymine-1-acetic acid: In a round-bottom flask, dissolve thymine-1-acetic acid (1 eq.) and HBTU (1.1 eq.) in DMF. Add DIPEA (2 eq.) and stir for 15 minutes at room temperature.
-
Coupling Reaction: Add a solution of this compound (1 eq.) in DMF to the activated thymine-1-acetic acid solution. Stir the reaction mixture overnight at room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in DCM to afford the pure Fmoc-T(Boc)-PNA monomer.
Expected Yield: 60-80%
Visualizations
Signaling Pathway Diagram
Below is a conceptual diagram illustrating how a PNA synthesized using this compound could be used in an antisense therapeutic strategy to target a signaling pathway involved in cancer.
Caption: PNA antisense therapy targeting oncogene expression.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is a valuable and versatile reagent in the drug development toolkit. Its unique properties enable the synthesis of modified peptides and Peptide Nucleic Acids with enhanced therapeutic and diagnostic potential. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this building block in their drug discovery and development endeavors. Careful execution of these protocols and rigorous analytical characterization are paramount to achieving high-quality products for preclinical and clinical evaluation.
References
Application Notes and Protocols for Bioconjugation Using Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH, a versatile heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), where precise control over the conjugation site and linker chemistry is crucial for therapeutic efficacy.
Introduction
This compound is a key building block in modern bioconjugation strategies.[1] Its structure incorporates two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual-protection scheme allows for the selective deprotection and sequential modification of the two amino groups, enabling the site-specific attachment of different molecular entities, such as peptides, drugs, or imaging agents, to biomolecules like antibodies or other proteins.
The carboxylic acid moiety of the glycine (B1666218) residue provides a convenient handle for conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues on an antibody, through the formation of a stable amide bond. This linker is often employed in solid-phase peptide synthesis (SPPS) to introduce a spacer and a reactive handle for subsequent conjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker system to attach a cytotoxic payload to an antibody.[1]
-
Peptide-Drug Conjugates (PDCs): This linker facilitates the site-specific attachment of therapeutic peptides to small molecule drugs.
-
Surface Immobilization: Biomolecules can be tethered to surfaces or nanoparticles for various applications, including diagnostics and biomaterials.
-
Fluorescent Labeling and Imaging: The linker can be used to attach fluorescent probes to proteins for imaging studies.
Data Presentation
The following table summarizes typical data that would be collected to characterize the bioconjugation of a payload to an antibody using this compound as part of the linker system.
| Parameter | Description | Typical Value | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated per antibody. | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |
| Conjugation Efficiency (%) | The percentage of the initial payload that is successfully conjugated to the antibody. | 60 - 80% | UV-Vis Spectroscopy, RP-HPLC |
| Monomer Purity (%) | The percentage of the final product that is a monomeric ADC. | > 95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC that inhibits the growth of target cells by 50%. | Varies depending on payload and cell line | Cell-based assays (e.g., MTT, MTS) |
| In Vivo Efficacy (% TGI) | The percentage of tumor growth inhibition in animal models. | Varies depending on model and dosage | Xenograft or syngeneic tumor models |
Experimental Protocols
The following are generalized protocols for the use of this compound in the preparation of an antibody-drug conjugate. These protocols are based on standard bioconjugation and solid-phase peptide synthesis (SPPS) techniques.
Protocol 1: Activation of this compound Carboxylic Acid
This protocol describes the activation of the carboxylic acid group of the linker to make it reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).
-
Add NHS or Sulfo-NHS (1.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution containing the activated Fmoc-N-(2-Boc-aminoethyl)-Gly-NHS ester is used immediately in the next conjugation step.
Protocol 2: Conjugation of Activated Linker to Antibody Lysine Residues
This protocol outlines the conjugation of the activated linker to the lysine residues of an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Activated Fmoc-N-(2-Boc-aminoethyl)-Gly-NHS ester solution from Protocol 1
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the conjugation buffer.
-
Slowly add the desired molar excess of the activated linker solution to the antibody solution with gentle stirring. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the antibody-linker conjugate to remove unreacted linker and byproducts using size exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity.
Protocol 3: Solid-Phase Synthesis of a Peptide-Linker Conjugate
This protocol describes the incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., Fmoc-amino acid, HBTU, DIPEA in DMF).
-
Linker Incorporation: To incorporate the linker, couple this compound using the same standard coupling protocol.
-
Fmoc Deprotection of Linker: After successful coupling of the linker, remove the Fmoc group with 20% piperidine in DMF. This will expose the primary amine for further modification (e.g., attachment of a payload).
-
Payload Conjugation: Couple the payload (which should have a reactive carboxylic acid) to the deprotected amine of the linker on the resin using standard coupling reagents.
-
Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide-linker-payload conjugate from the resin and remove the Boc and other side-chain protecting groups.
-
Purification: Purify the crude product by preparative RP-HPLC.
Visualizations
The following diagrams illustrate the key workflows and molecular relationships involved in using this compound for bioconjugation.
References
Application Notes and Protocols for Peptide Nucleic Acid (PNA) Synthesis using Fmoc/Bhoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. This unique structure confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, resistance to enzymatic degradation, and stability over a wide pH range. These characteristics make PNAs promising candidates for various applications in research, diagnostics, and therapeutics, such as antisense and antigene agents, molecular probes, and components of biosensors.
The synthesis of PNA oligomers is typically performed using solid-phase techniques, with the Fmoc/Bhoc (9-fluorenylmethoxycarbonyl/benzhydryloxycarbonyl) protection strategy being a widely adopted method. This approach offers the advantage of milder reaction conditions compared to the original Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) chemistry, making it compatible with a broader range of sensitive labels and automated synthesis platforms.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of PNAs using Fmoc/Bhoc chemistry.
Chemistry Overview
In Fmoc/Bhoc PNA synthesis, the N-terminal amine of the growing PNA chain is protected by the base-labile Fmoc group. The exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine) are protected by the acid-labile Bhoc group.[1][3] Thymine does not require base protection. The synthesis cycle involves three main steps:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing PNA chain using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).[1]
-
Monomer Coupling: The incoming Fmoc/Bhoc-protected PNA monomer is activated at its carboxyl group using a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and then coupled to the deprotected N-terminal amine of the resin-bound PNA.[1][2]
-
Capping: Any unreacted amino groups on the solid support are acetylated (capped) using acetic anhydride (B1165640) to prevent the formation of deletion sequences.[1][2]
These steps are repeated until the desired PNA sequence is assembled. Finally, the PNA is cleaved from the solid support, and the Bhoc protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[1]
Quantitative Data Summary
The efficiency of PNA synthesis can be evaluated by several parameters, including coupling efficiency, overall yield, and purity of the final product. While comprehensive comparative data for Fmoc/Bhoc chemistry is sequence-dependent, the following tables provide an overview of typical synthesis parameters and a comparison with the Boc/Z strategy.
| Parameter | Fmoc/Bhoc Chemistry | Boc/Z Chemistry | Reference |
| N-terminal Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [2] |
| Base Protection | Bhoc (Acid-labile) | Z (Hydrogenolysis/Strong Acid) | [2] |
| Deprotection Conditions | Mild base (e.g., Piperidine) | Strong acid (e.g., TFA) | [1][2] |
| Cleavage Conditions | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | [1] |
| Compatibility | Good for sensitive labels and automated DNA synthesizers | Limited compatibility with sensitive functionalities | [2] |
| Parameter | Typical Value/Observation | Reference |
| Synthesis Scale | 2 µmol - 50 µmol | [4][5] |
| Coupling Reagents | HATU, HBTU, PyBOP, PyAOP | [1][2][6][7] |
| Solid Support | PAL-PEG-PS, XAL-PEG-PS, TentaGel | [1][7][8] |
| Overall Yield (for a 17-mer) | High, though sequence dependent. PNA synthesis using Boc/Z monomers is reported to give oligos with higher purity than using Fmoc/Bhoc monomers due to fewer side reactions. An optimized Boc/Z protocol for a 17-mer PNA reports a yield of approximately 90%. | [2][3][5] |
| Purity | High-purity PNAs can be obtained after HPLC purification. | [3] |
| Average Coupling Yield (Boc/Z) | 99.4% | [5] |
Experimental Protocols
Protocol 1: Manual Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
This protocol describes the manual synthesis of a PNA oligomer on a 2 µmol scale using a PAL-PEG-PS resin.
Materials:
-
Fmoc-PAL-PEG-PS resin
-
Fmoc/Bhoc-protected PNA monomers (A, C, G) and Fmoc-PNA-T-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagent: HATU or HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
Lutidine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Diethyl ether, cold
Procedure:
-
Resin Swelling:
-
Place the Fmoc-PAL-PEG-PS resin (2 µmol) in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 30 seconds.[7]
-
Drain the solution.
-
Repeat the piperidine treatment for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Monomer Coupling:
-
In a separate tube, dissolve the Fmoc/Bhoc PNA monomer (5 equivalents) and HATU/HBTU (4.8 equivalents) in NMP.
-
Add DIEA (10 equivalents) and Lutidine (10 equivalents) to the monomer solution and pre-activate for 2.5 minutes.[7]
-
Add the activated monomer solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Capping:
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent PNA monomer until the desired sequence is synthesized.
-
-
Final Fmoc Deprotection:
-
After the final coupling and capping steps, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/m-cresol (95:5, v/v).[1]
-
Add the cleavage cocktail to the resin and incubate for 1.5 - 2 hours at room temperature.[7]
-
Filter the solution to collect the cleaved PNA.
-
Precipitate the PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the PNA pellet.
-
-
Purification:
-
Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Automated Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
This protocol provides a general guideline for automated PNA synthesis on a peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the PNA sequence.
Reagents and Solutions:
-
Fmoc/Bhoc PNA monomers (0.2 M in NMP)
-
Activator: HATU or HBTU (0.19 M in DMF)[9]
-
Activator Base: DIEA (10% v/v in NMP) and Lutidine (0.3 M in NMP)[7]
-
Deprotection Solution: 20% (v/v) piperidine in DMF[9]
-
Capping Solution A: Acetic anhydride
-
Capping Solution B: Pyridine/NMP (1:4, v/v)
-
Washing Solvent: DMF
Automated Synthesizer Cycle:
| Step | Reagent/Solvent | Duration |
| 1. Deprotection | 20% Piperidine/DMF | 2 x 5 min |
| 2. Wash | DMF | 5 x 1 min |
| 3. Coupling | Pre-activated Monomer/Activator/Base | 1-2 hours |
| 4. Wash | DMF | 3 x 1 min |
| 5. Capping | Capping Solution A + B | 10 min |
| 6. Wash | DMF | 5 x 1 min |
Post-Synthesis Processing:
-
Follow steps 7 and 8 from the manual synthesis protocol for cleavage, deprotection, and purification.
Visualizations
PNA Synthesis Workflow
References
- 1. peptide.com [peptide.com]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Purchase Directly from Fmoc-PNA-C(Bhoc)-OH | China Fmoc-PNA-C(Bhoc)-OH Supplies [liwei-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low coupling efficiency with Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Welcome to the technical support center for Fmoc-N-(2-Boc-aminoethyl)-Gly-OH (also known as Fmoc-Aeg(Boc)-OH). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of this sterically hindered building block in solid-phase peptide synthesis (SPPS).
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common issue when incorporating this compound into a peptide sequence. This is primarily due to the steric hindrance caused by the bulky Fmoc and Boc protecting groups, as well as the N-substituted glycine (B1666218) backbone. Below are common problems, their potential causes, and recommended solutions.
Problem 1: Incomplete Coupling
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction.[1][2]
Potential Causes:
-
Steric Hindrance: The bulky nature of this compound can physically impede its approach to the N-terminus of the growing peptide chain.[3]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to effectively activate the carboxylic acid of this hindered amino acid.[3]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking access to the reactive sites.[3][4] This is particularly prevalent in hydrophobic sequences or peptides longer than 10-15 residues.[5]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the peptide chain.
Recommended Solutions:
| Solution | Description |
| Utilize a More Potent Coupling Reagent | For difficult couplings, standard reagents like DCC/HOBt may be insufficient. Switching to a more powerful uronium/aminium or phosphonium (B103445) salt-based reagent is highly recommended.[1][6] HATU, HCTU, and COMU are excellent choices for hindered amino acids.[6][7] |
| Perform a Double Coupling | Repeating the coupling step with fresh reagents can drive the reaction to completion. This is a common and effective strategy for sterically hindered residues.[2] |
| Increase Reagent Excess | Using a higher molar excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can improve coupling efficiency. |
| Extend Coupling Time | Prolonging the reaction time (e.g., from 1-2 hours to 4 hours or overnight) can allow the reaction to proceed to completion.[8] |
| Optimize Reaction Solvent | Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be more effective than N,N-dimethylformamide (DMF) in disrupting peptide aggregation.[4][9] |
| Increase Reaction Temperature | Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help to break up aggregates and increase the reaction rate.[4] |
| Incorporate Chaotropic Salts | The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can disrupt secondary structures and improve reagent access.[4][9] |
Troubleshooting Workflow for Incomplete Coupling
Caption: A stepwise approach to troubleshooting incomplete coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound is an N-substituted amino acid with bulky Fmoc and Boc protecting groups. This structure creates significant steric hindrance around the carboxylic acid, making it difficult for the coupling reagents to activate it and for the activated species to approach the N-terminus of the peptide chain on the resin.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this one, uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides.[6] The most commonly recommended reagents are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6][7]
-
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[7]
These reagents react faster and are highly efficient for difficult couplings.[6][7]
Q3: Can I monitor the coupling reaction of this compound using the Kaiser test?
A3: The Kaiser test detects primary amines. Since the N-terminus of the growing peptide chain is a primary amine (unless it is a proline), the Kaiser test is a reliable method to check for the completion of the coupling reaction.[1][2] A negative result (yellow or colorless beads) indicates that the coupling is complete. However, the Kaiser test is less sensitive for secondary amines and may give a reddish-brown color with N-terminal proline.[2]
Q4: What should I do if I observe peptide aggregation during the synthesis?
A4: Peptide aggregation can significantly lower coupling efficiency.[3][4] To mitigate this, you can:
-
Switch to a more polar solvent like NMP or add DMSO to your DMF.[4]
-
Perform the coupling at a higher temperature (e.g., 30-40°C).[4]
-
Add chaotropic salts like LiCl to the reaction mixture.[9]
-
Use a low-substitution resin or a PEG-based resin (e.g., NovaSyn® TG) for subsequent syntheses.[9]
Q5: Is a "double coupling" strategy always necessary for this amino acid?
A5: While not always strictly necessary, a double coupling is a highly recommended proactive measure to ensure the highest possible yield, especially if the peptide sequence is known to be difficult or if you are synthesizing a long peptide. It involves repeating the coupling step with a fresh solution of the activated amino acid.[2]
Q6: Are there any specific side reactions to be aware of when using this compound?
A6: Besides incomplete coupling leading to deletion sequences, a potential side reaction with uronium/aminium-based coupling reagents like HBTU or HATU is guanidinylation of the N-terminal amine if an excess of the coupling reagent is used relative to the carboxylic acid.[1] This can be minimized by pre-activating the amino acid for a short period before adding it to the resin.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a general guideline for manual solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[10]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)[6]
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and vortex briefly.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a few beads to check for completion. The beads should be yellow/colorless.
-
If the test is positive (blue), continue coupling for another 1-2 hours or perform a double coupling (see Protocol 2).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Double Coupling Procedure
-
After the first coupling (Protocol 1, step 2), drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat the "Amino Acid Activation and Coupling" step from Protocol 1 with a fresh solution of activated this compound.
-
Agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin as described in Protocol 1, step 3.
Standard SPPS Workflow
Caption: A simplified workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Data Presentation
While specific, direct comparative studies on the coupling efficiency of this compound with various reagents are limited in publicly available literature, the following table provides representative data extrapolated from studies on other sterically hindered amino acids. These values should be considered as a general guide.
| Coupling Reagent | Typical Coupling Yield (%) for Hindered Residues | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[10] |
| HCTU/DIPEA | 92 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU. |
| COMU/DIPEA | 95 - 99 | Very Low | High solubility and efficiency; often requires only one equivalent of base.[7] |
| PyBOP/DIPEA | 90 - 97 | Low | An effective phosphonium salt-based alternative. |
| DIC/OxymaPure | 92 - 97 | Very Low | OxymaPure enhances coupling efficiency and effectively suppresses racemization.[10] |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PNA Synthesis with Fmoc-Aeg(Boc)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during Peptide Nucleic Acid (PNA) synthesis using Fmoc-Aeg(Boc)-OH monomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during PNA synthesis using the Fmoc/Boc strategy?
A1: The most prevalent side reactions include N-terminal deletion (n-1 sequence), cyclization of the Aeg backbone, transamidation of the nucleobase, and formation of base adducts, particularly at elevated temperatures.[1][2] PNA sequences are also prone to aggregation, which can impede coupling efficiency.[3]
Q2: What causes N-terminal deletion (n-1) and how can it be minimized?
A2: N-terminal deletion is often a result of a "backbiting" reaction where the newly deprotected N-terminal amine attacks the adjacent carbonyl group, forming a stable six-membered ring (a ketopiperazine) that is subsequently washed away.[1][2] To minimize this, it is recommended to use short Fmoc deprotection times. For instance, a 2-minute deprotection time has been shown to result in only 0.3-0.4% of base-catalyzed rearrangement byproducts.[4]
Q3: How does the cyclization of the Aeg backbone occur and what are the strategies to prevent it?
A3: The repetitive use of basic conditions, such as 20% piperidine (B6355638) in DMF, for Fmoc group removal can lead to the cyclization of the Aeg backbone.[3] The deprotected secondary amine can attack the C-terminal ester linkage to the solid support, leading to chain termination. Minimizing the exposure time to basic conditions is a key preventative measure.
Q4: What are base adducts and how can their formation be avoided?
A4: Base adducts can form under certain conditions. For example, at elevated temperatures, the benzhydryloxycarbonyl (Bhoc) protecting group on the nucleobases can be cleaved by piperidine, resulting in a byproduct with an additional 111 Da.[1] Furthermore, if residual activator is present during the deprotection step, amination of the nucleobase can occur, leading to a +67 Da adduct.[1] Thorough washing of the resin after the coupling step is crucial to remove any remaining activator before proceeding with Fmoc deprotection.[1]
Q5: What strategies can be employed to overcome PNA aggregation during synthesis?
A5: PNA oligomers have a strong tendency to aggregate, which can hinder synthesis. To mitigate this, several strategies can be used:
-
Use of low-loading resins: This increases the distance between growing PNA chains, reducing inter-chain interactions.[2]
-
Employing hydrophilic resins: Polyethyleneglycol (PEG)-based resins like TentaGel or ChemMatrix can improve solvation and reduce aggregation.[2][3]
-
Optimizing solvents: The choice of solvent can impact aggregation. NMP is often preferred over DMF for dissolving monomers as DMF can contain trace amines that may affect monomer stability.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Major peak at n-1 length in HPLC/MS | N-terminal deletion via ketopiperazine formation.[1][2] | Reduce Fmoc deprotection time. A 2-minute deprotection is often sufficient.[4] Consider using milder deprotection reagents if the problem persists. |
| Unexpected mass additions of +111 Da or +67 Da | Formation of base adducts.[1] | Ensure thorough and extended washing steps after coupling to completely remove the activator before Fmoc deprotection. Avoid unnecessarily high temperatures during synthesis.[1] |
| Low coupling efficiency, especially with longer sequences | PNA chain aggregation.[2][3] | Switch to a lower loading resin (e.g., 0.2-0.5 mmol/g).[2] Use a PEG-based resin such as ChemMatrix® or TentaGel®.[2][3] |
| Premature chain termination | Cyclization of the Aeg backbone due to prolonged exposure to base.[3] | Minimize the duration of the Fmoc deprotection step. Ensure efficient washing to remove the deprotection reagent promptly. |
| Isomeric product detected in final analysis | Transamidation of the nucleobase to the N-terminus.[1] | This is a base and heat-promoted side reaction.[1] Optimize deprotection conditions by reducing time and consider if synthesis at elevated temperatures is necessary. |
Experimental Protocols
Standard Fmoc Solid-Phase PNA Synthesis Cycle
-
Fmoc Deprotection: The resin-bound PNA is treated with 20% piperidine in DMF for 2-5 minutes to remove the N-terminal Fmoc group.[1][4] This is followed by extensive washing with DMF.
-
Monomer Activation and Coupling: The incoming Fmoc-Aeg(Boc)-OH monomer (typically 3-6 equivalents) is pre-activated with a coupling agent such as HATU or PyAOP in the presence of a base like DIEA or 2,6-lutidine.[1][4] The activated monomer solution is then added to the resin and allowed to react for 30-60 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.[1]
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin is treated with a capping solution, such as acetic anhydride.[4][5] This is followed by a DMF wash.
-
Cycle Repetition: The cycle is repeated until the desired PNA sequence is assembled.
Final Cleavage and Deprotection
After synthesis completion, the PNA is cleaved from the resin and the Boc protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like m-cresol.[4][5] The crude PNA is then precipitated with cold diethyl ether.
Visualizing Side Reactions and Workflows
Caption: Major side reaction pathways in Fmoc-based PNA synthesis.
Caption: General workflow for solid-phase Fmoc PNA synthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc Deprotection of N-(2-Boc-aminoethyl)-glycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the Fmoc deprotection of N-(2-Boc-aminoethyl)-glycine, a key building block in peptide synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Boc-aminoethyl)-glycine and why can its Fmoc deprotection be challenging?
N-(2-Boc-aminoethyl)-glycine, also known as Fmoc-Aeg(Boc)-OH, is a versatile building block used in the synthesis of complex peptides and peptide-based therapeutics.[1] The primary challenge arises from its structure as an N-substituted glycine, which is a secondary amine. This can lead to slower deprotection kinetics and an increased propensity for side reactions compared to primary amines.
Q2: What are the standard conditions for Fmoc deprotection?
The most common and widely adopted method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[2] A typical procedure involves two treatments: a short initial treatment (1-2 minutes) followed by a longer one (5-20 minutes).[3]
Q3: How can I confirm that the Fmoc deprotection is complete?
Incomplete deprotection can lead to the formation of deletion sequences, which are difficult to separate from the target peptide.[3] Several methods can be used to monitor the reaction:
-
UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm.[4][5]
-
Kaiser Test: This is a qualitative colorimetric test to detect the presence of free primary amines. A dark blue result indicates successful deprotection. Note that this test is not suitable for N-terminal proline (a secondary amine) and may give a weaker or different color for other secondary amines.[3]
Q4: What are the common side reactions during the Fmoc deprotection of N-(2-Boc-aminoethyl)-glycine containing peptides?
The most significant side reaction, particularly for sequences containing secondary amines, is the formation of diketopiperazine (DKP). This occurs when the newly deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the solid support.[6][7] This side reaction is highly sequence-dependent and can be a major source of impurity.[6]
Q5: Are there alternatives to piperidine for Fmoc deprotection?
Yes, concerns about piperidine being a controlled substance have led to the investigation of other bases.[2] Effective alternatives include:
-
Piperazine (B1678402): A weaker base that can minimize base-induced side reactions like aspartimide formation.[8] It is often used in combination with a stronger, non-nucleophilic base.
-
4-Methylpiperidine (4MP): Behaves similarly to piperidine and is a viable substitute.[9]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that rapidly removes the Fmoc group.[2] It must be used with a scavenger like piperidine or piperazine to trap the resulting dibenzofulvene.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Fmoc deprotection of peptides containing N-(2-Boc-aminoethyl)-glycine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Negative or weak Kaiser test; low UV signal of adduct) | Steric Hindrance: The peptide sequence may be sterically hindered or aggregated, preventing reagent access.[3] | Increase deprotection time. Consider switching to a stronger deprotection cocktail, such as 2% DBU with 5% piperazine in NMP.[6] |
| Poor Resin Swelling: Inadequate swelling limits reagent penetration.[3] | Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF, NMP) before starting the deprotection step. | |
| Degraded Reagents: Old or improperly stored piperidine can be less effective.[3] | Use a fresh solution of 20% piperidine in high-purity DMF. | |
| Low Final Peptide Yield | Diketopiperazine (DKP) Formation: The N-terminal dipeptide is cleaved from the resin, resulting in yield loss.[6] | Use a milder deprotection reagent like 5% piperazine in DMF or NMP, which has been shown to significantly reduce DKP formation.[6] Alternatively, use a 2% DBU/5% piperazine in NMP cocktail.[6] |
| Peptide Aggregation: Difficult sequences can aggregate, leading to poor reaction efficiency. | Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures.[9] | |
| Presence of Deletion Sequences in Final Product | Incomplete Deprotection in a Previous Cycle: The primary cause of deletion sequences is the failure to completely remove the Fmoc group before the next coupling step.[3][9] | Follow the recommendations for "Incomplete Deprotection." Implement routine monitoring steps (Kaiser test or UV-Vis) to ensure complete deprotection at each cycle. |
Data Summary
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Concentration (v/v or w/v) | Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% | DMF | 2 + 5-20 min | Well-established, effective for most sequences.[2] | Can induce side reactions (DKP, aspartimide); is a controlled substance.[2][8] |
| Piperazine | 5-10% | DMF/NMP | 5 + 15 min | Milder base, reduces DKP formation and other side reactions.[6][8] | Slower deprotection kinetics compared to piperidine. |
| DBU / Piperazine | 2% DBU, 5% Piperazine | NMP | 2 x 5 min | Very fast and efficient; significantly suppresses DKP formation.[6] | DBU is a strong base that requires careful handling. |
| 4-Methylpiperidine (4MP) | 20% | DMF | 2 + 5-20 min | Good alternative to piperidine with similar performance.[9] | Less commonly used than piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
-
Resin Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[3]
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 2 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.
Protocol 2: Optimized Deprotection for DKP-Prone Sequences
-
Resin Wash: Wash the peptide-resin thoroughly with NMP (3 times).
-
Deprotection: Add a solution of 2% DBU and 5% piperazine in NMP. Agitate for 5 minutes.[6]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of the DBU/piperazine solution and agitate for another 5 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with NMP (at least 6 times) to remove all traces of the deprotection reagents. Proceed immediately to the next coupling step to minimize the risk of DKP formation.
Protocol 3: Monitoring Deprotection by UV-Vis Spectroscopy
-
Collect Filtrate: During the deprotection steps, collect the filtrate drained from the reaction vessel.[3]
-
Dilute Sample: Dilute a precise aliquot of the combined filtrates in a suitable solvent (e.g., ethanol (B145695) or DMF).[3]
-
Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.
-
Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dibenzofulvene-piperidine adduct. The molar extinction coefficient (ε) is typically ~7800 M⁻¹cm⁻¹.[4] This allows for the quantification of Fmoc group removal.
Visualizations
Caption: Mechanism of Fmoc group removal by piperidine base.
Caption: A decision-tree workflow for troubleshooting incomplete Fmoc deprotection.
Caption: Pathway for diketopiperazine (DKP) side reaction after deprotection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Aggregation issues during PNA synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Peptide Nucleic Acid (PNA) synthesis, with a particular focus on aggregation problems.
Troubleshooting Guide: PNA Aggregation and Solubility Issues
Problem: My PNA has poor solubility after cleavage and deprotection.
This is a common issue, particularly with purine-rich (>60%) or long (>21-mer) PNA sequences.[1] The neutral backbone and hydrophobic nature of PNA can lead to intra- and intermolecular aggregation.[2][3]
Initial Troubleshooting Steps:
-
Heating: Gently heat the PNA solution at 55-60°C for 5-10 minutes and vortex thoroughly.[1][4] This can help disrupt aggregates.
-
Solvent Modification: If the PNA does not dissolve in water, try adding a small amount of organic solvent.
-
Add 0.1% Trifluoroacetic Acid (TFA) to the aqueous solution.[4][5]
-
Alternatively, add 10-20% acetonitrile (B52724).[4][5]
-
For very difficult sequences, up to 10% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, but be cautious as this may interfere with downstream applications like PCR.[1][4]
-
Advanced Solutions:
If the initial steps fail, consider the following modifications for future syntheses:
-
Incorporate Solubilizing Moieties:
-
Lysine (B10760008) Residues: Adding one or two lysine residues to the N- or C-terminus can significantly improve aqueous solubility due to their positive charge.[6][7]
-
PEG Linkers: Incorporating polyethylene (B3416737) glycol (PEG) linkers, such as the AEEA linker, can enhance solubility.[6] It has been shown that conjugating a 20 kDa PEG group can render aggregates soluble.[8]
-
Gamma Modifications: Synthesis with gamma-modified PNA monomers, such as those with miniPEG side chains, can improve solubility and hybridization properties.[6][9]
-
-
Sequence Design Optimization:
-
Length: Keep PNA oligomers relatively short, ideally between 12-15 bases, as longer sequences are more prone to aggregation.[7]
-
Purine (B94841) Content: Limit the purine content to less than 60%. Avoid stretches of more than six consecutive purine residues, especially guanine (B1146940).[1][7]
-
Below is a troubleshooting workflow for PNA solubility issues:
Frequently Asked Questions (FAQs)
Q1: What causes PNA aggregation during synthesis?
A1: PNA aggregation is primarily caused by the hydrophobic and aggregation-prone nature of both the individual monomers and the growing PNA chains on the solid support.[3] This is particularly problematic for:
-
Purine-rich sequences: Especially those with a high guanine (G) content, due to strong G:G interactions.[2][10]
-
Longer PNA sequences: As the chain elongates, it becomes more hydrophobic and prone to aggregation, which can hinder the efficient access of coupling reagents to the synthesis sites on the resin.[2][3]
-
Self-complementary sequences: These can lead to the formation of secondary structures and aggregation.[10]
Q2: How can I prevent PNA aggregation during solid-phase synthesis?
A2: Several strategies can be employed to minimize aggregation during synthesis:
-
Choice of Resin: Use PEG-based resins like ChemMatrix® or Tentagel® with a low loading density (0.2–0.5 mmol/g). These resins swell better and reduce the potential for inter-chain aggregation.[3]
-
Backbone Modification: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) on the PNA backbone can disrupt hydrogen bonding networks that lead to aggregation, which is particularly useful for difficult, purine-rich sequences.[11]
-
Protecting Group Strategy: While the standard Fmoc/Bhoc strategy is common, side reactions can occur. Alternative protecting groups have been developed to reduce aggregation.[3]
-
Microwave-Assisted Synthesis: Using a microwave-assisted peptide synthesizer can decrease cycle times and may help reduce aggregation by providing energy to disrupt intermolecular interactions.
Q3: My PNA shows a broad peak during HPLC purification. What does this indicate and how can I improve it?
A3: A broad peak during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often characteristic of PNA aggregation.[11] To improve purification:
-
Elevated Temperature: Perform the HPLC analysis and purification at an elevated temperature, typically 55°C. This helps to disrupt aggregates and sharpen the peaks.[7]
-
Optimized Gradient: Use a suitable gradient with solvents like 0.1% TFA in water and 0.1% TFA in acetonitrile. A common gradient is a transition from 5% to 65% acetonitrile over 35 minutes.[7]
-
Fmoc-ON Purification: For PNAs with an N-terminal modification, Fmoc-ON purification can be a useful strategy to separate the full-length product from truncated sequences.[7]
The following diagram illustrates a general workflow for PNA synthesis and purification, highlighting steps where aggregation can be addressed.
Q4: Can I quantify the amount of PNA I have if it is partially aggregated?
A4: It is best to first solubilize the PNA as described in the troubleshooting guide. Once dissolved, you can quantify your PNA using UV-Vis spectrophotometry at 260 nm. The molar extinction coefficient (ε260) can be calculated by summing the extinction coefficients of the individual bases.[1]
Comparison of Anti-Aggregation Strategies
The following table summarizes various strategies to mitigate PNA aggregation, their mechanisms, and key considerations.
| Strategy | Mechanism of Action | Key Considerations |
| Sequence Design | Reduces inherent aggregation propensity. | Limit purine content to <60% and avoid long stretches of G's. Keep oligomer length <22 bases.[1][12] |
| Lysine Tagging | Increases hydrophilicity and introduces positive charges, improving solubility. | Can be added to N- or C-terminus. May affect hybridization properties in some cases.[6] |
| PEG Linkers (e.g., AEEA) | Increases hydrophilicity and provides steric hindrance to prevent aggregation. | Can be incorporated within the sequence or at the termini. The length of the PEG chain can be varied.[6][8] |
| Gamma (γ) Modification | Introduces side chains on the PNA backbone that can improve solubility and pre-organize the PNA into a helical structure, enhancing hybridization. | Can be incorporated at specific positions in the sequence.[6][9][10] |
| Hmb Backbone Protection | Disrupts interchain hydrogen bonding during synthesis, preventing on-resin aggregation. | Particularly effective for long and purine-rich sequences.[11] |
| Elevated Temperature HPLC | Provides thermal energy to disrupt aggregates during purification, leading to sharper peaks and better separation. | Typically performed at 55-60°C.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing PNA Oligomers
-
Centrifuge the tube containing the lyophilized PNA to collect the pellet.
-
Add sterile, nuclease-free water to achieve a stock concentration of 20-100 µM. For a 50 nmole synthesis, adding 500 µL of water will result in a 100 µM solution.[1]
-
Vortex the solution thoroughly.
-
If the PNA does not fully dissolve, incubate the solution at 55°C for 5 minutes and vortex again.[1]
-
If solubility is still an issue, add 0.1% TFA or 10-20% acetonitrile to the solution and repeat step 4.[4][5]
-
For extremely difficult sequences, a final concentration of up to 10% DMSO or DMF can be added.[1]
-
Store the PNA stock solution in aliquots at -20°C for long-term storage. For fluorescently labeled probes, protect them from light.[1]
Protocol 2: RP-HPLC Purification of PNA
-
Sample Preparation: Dissolve the crude PNA in water or a water/acetonitrile mixture with 0.1% TFA.
-
HPLC System:
-
Gradient: A typical gradient is 5% to 65% Solvent B over 35 minutes at a flow rate of 1 mL/min.[7] The optimal gradient may need to be determined empirically for each PNA sequence.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by MALDI-TOF mass spectrometry to confirm the identity of the product.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PNA product.
The logical relationship for selecting a PNA synthesis strategy is outlined below.
References
- 1. pnabio.com [pnabio.com]
- 2. intavispeptides.com [intavispeptides.com]
- 3. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. How Do You Reconstitute Peptide Nucleic Acids (PNAs) [biosyn.com]
- 5. Guideline for PNA [data.panagene.com]
- 6. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 11. research.monash.edu [research.monash.edu]
- 12. Video: Self-Assembly of Gamma-Modified Peptide Nucleic Acids into Complex Nanostructures in Organic Solvent Mixtures [jove.com]
Technical Support Center: Purification of Peptides Containing Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-N-(2-Boc-aminoethyl)-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing N-(2-Boc-aminoethyl)-Gly-OH?
The primary challenges are similar to standard solid-phase peptide synthesis (SPPS), including the presence of deletion and truncated sequences.[1][2] However, two key considerations for this specific modification are:
-
Acid Sensitivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the aminoethyl side chain is labile in strong acid. While generally stable in the 0.1% trifluoroacetic acid (TFA) commonly used in reversed-phase HPLC (RP-HPLC), prolonged exposure or concentration of the acid during solvent evaporation can lead to premature deprotection.
-
Increased Hydrophobicity: The N-(2-Boc-aminoethyl)-Gly moiety increases the overall hydrophobicity of the peptide, which will affect its retention characteristics during RP-HPLC, typically leading to longer retention times.
Q2: What are the most common impurities to expect in the crude peptide mixture?
Common impurities are typical for Fmoc-based SPPS and include:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid.
-
Truncated Sequences: Caused by premature termination of the peptide chain.
-
Products of Side Reactions: Aspartimide formation, particularly in sequences containing Asp-Gly, can be a significant issue.[1][2]
-
Impurities from Starting Materials: The this compound starting material may contain small amounts of related impurities.
Q3: My peptide is showing significant aggregation during purification. What can I do?
Peptide aggregation, especially with sequences containing hydrophobic residues or motifs like Gly-Gly, can be challenging.[2] Here are several strategies to mitigate aggregation:
-
Solvent Modification: Adding organic solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to the mobile phase can help disrupt secondary structures causing aggregation.[2]
-
Chaotropic Salts: The use of chaotropic agents such as guanidinium (B1211019) chloride or urea (B33335) in the purification buffers can disrupt hydrogen bonds and reduce aggregation.[2]
-
Elevated Temperature: Performing the purification at a slightly elevated temperature may improve solubility, but this should be approached with caution to avoid peptide degradation.[2]
-
pH Adjustment: Modifying the pH of the mobile phase can alter the peptide's charge state and potentially reduce aggregation.[2]
Q4: The peptide has poor solubility in the HPLC mobile phase. How should I proceed?
Poor solubility is a common issue, especially for hydrophobic peptides. Consider the following:
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or acetonitrile (B52724) before diluting it with the initial mobile phase.
-
pH Adjustment of the Dissolution Solvent: For acidic peptides, dissolving in a slightly basic solution might help, while for basic peptides, a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Boc group during purification | The Boc group is sensitive to acid. Prolonged exposure to TFA in the mobile phase or concentration of TFA during solvent evaporation can cause deprotection. | - Minimize the time the peptide is in the acidic mobile phase. - During solvent evaporation (e.g., rotovap), co-evaporate with a non-acidic solvent like toluene (B28343) to help remove TFA. - Consider using a milder acid, such as acetic acid, in the mobile phase if compatible with the purification. |
| Broad or tailing peaks in RP-HPLC | - Peptide Aggregation: The peptide is aggregating on the column. - Poor Solubility: The peptide is not fully dissolved in the mobile phase. - Secondary Interactions: The peptide is interacting with the silica (B1680970) backbone of the column. | - For Aggregation: See Q3 in the FAQ section. - For Poor Solubility: See Q4 in the FAQ section. - For Secondary Interactions: Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). |
| Unexpectedly late elution from the column | The N-(2-Boc-aminoethyl)-Gly modification increases the hydrophobicity of the peptide. | This is expected behavior. Adjust the gradient to ensure the peptide elutes in a reasonable time frame. A shallower gradient may be necessary to achieve good separation from closely eluting impurities. |
| Presence of a peak with +57 Da in the mass spectrum | An extra glycine (B1666218) residue has been added. This can occur if the Fmoc-Gly-OH raw material contains Fmoc-Gly-Gly-OH as an impurity.[2] | A well-optimized RP-HPLC gradient can often separate the desired peptide from the +57 Da impurity.[2] |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point and may require optimization based on the specific properties of your peptide.
-
Peptide Solubilization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a solution containing 6 M guanidinium hydrochloride).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Column: A C18 reversed-phase column is typically used for peptide purification.
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Buffer B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
-
Chromatography:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of increasing Buffer B concentration. A typical starting gradient is from 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Column Type | C18, 5-10 µm particle size | The choice of column dimensions will depend on the scale of the purification. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier. |
| Flow Rate | 1.0 - 20.0 mL/min | Dependent on the column diameter. |
| Gradient | 5-65% B over 60 min | This is a starting point and should be optimized for each peptide. |
| Detection Wavelength | 214 nm and 280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues. |
| Expected Purity | >95% | For most research applications. |
Visualizations
Caption: A typical workflow for the purification of peptides containing this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Preventing Racemization in PNA Monomer Coupling
Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization during the coupling of chiral PNA monomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Troubleshooting Guide
Problem: I am observing significant racemization of my chiral PNA monomers during solid-phase synthesis.
This is a common challenge in PNA synthesis, as the activation of the carboxylic acid group of the PNA monomer can make the α-carbon susceptible to epimerization.[1] The degree of racemization is influenced by several factors, including the choice of coupling reagent, base, solvent, and reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is a primary factor in controlling racemization.[1] Some reagents are inherently more likely to cause racemization than others.
-
Recommendation: Utilize coupling reagents known for their ability to suppress racemization. Based on comparative studies, the enantiomeric purity of coupled products often follows this order: DEPBT > TDBTU > HBTU > HATU.[1] For high enantiomeric purity, a DIC/HOBt coupling protocol is also highly recommended.[1]
-
-
Suboptimal Base Selection: The base used during the coupling reaction plays a crucial role in the rate of racemization. Stronger, less sterically hindered bases can increase the likelihood of epimerization.
-
Recommendation: The use of N,N-diisopropylethylamine (DIEA) has been shown to result in less racemization compared to sym-collidine (TMP).[1] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) may be beneficial.[2]
-
-
Prolonged Pre-activation Time: Allowing the PNA monomer to remain in an activated state for an extended period before coupling can increase the risk of racemization.
-
Recommendation: Minimize the pre-activation time of the PNA monomer with the coupling reagent. A shorter pre-activation time, for instance, 5 minutes with HBTU, has been shown to minimize racemization.[1]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.
-
Recommendation: Perform coupling reactions at room temperature or lower if possible. If using microwave-assisted synthesis, carefully optimize the temperature to balance coupling efficiency and the risk of racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in PNA synthesis?
Racemization is the process by which a chiral molecule is converted into a mixture of equal quantities of both enantiomers (a racemic mixture). In the context of PNA synthesis, if a chiral PNA monomer (e.g., derived from D- or L-amino acids) undergoes racemization during coupling, the resulting PNA oligomer will be a mixture of diastereomers. This loss of stereochemical integrity can lead to difficulties in purification, incorrect structural and functional properties of the final PNA molecule, and reduced binding affinity and specificity to its target nucleic acid sequence.
Q2: Which coupling reagents are best for preventing racemization in PNA synthesis?
Several coupling reagents have been evaluated for their ability to suppress racemization during PNA synthesis. The phosphonium (B103445) salt 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has demonstrated superior performance in minimizing racemization compared to many common uronium/aminium reagents like HBTU and HATU.[1] Carbodiimide reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are also highly effective at preserving the stereochemical integrity of chiral PNA monomers.[1]
Q3: How do additives like HOBt and Oxyma help prevent racemization?
Additives such as HOBt and Oxyma function as racemization suppressants. When a carboxylic acid is activated by a coupling reagent (like a carbodiimide), it forms a highly reactive intermediate that is prone to racemization. HOBt and Oxyma react with this intermediate to form an active ester that is more stable and less susceptible to racemization. This active ester then reacts with the amine of the growing PNA chain to form the desired peptide bond with minimal loss of stereochemical purity.
Q4: Can the protecting group strategy influence racemization?
Yes, the choice of protecting groups for the PNA monomer can influence its susceptibility to racemization. While standard Fmoc/Bhoc and Boc/Z protection strategies are widely used, the inherent nature of the protected amino acid derivative can affect the ease of α-proton abstraction, which is a key step in racemization. Careful selection of protecting groups that are compatible with milder coupling conditions is advisable.
Q5: Are there any analytical methods to quantify the extent of racemization in my PNA product?
Yes, several analytical techniques can be used to determine the enantiomeric purity of your PNA oligomers. A common method involves the complete hydrolysis of the PNA oligomer, followed by derivatization of the resulting chiral backbone units with a chiral reagent. The resulting diastereomers can then be separated and quantified using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
Quantitative Data on Coupling Reagent Performance
The following table summarizes the relative performance of different coupling reagents in minimizing racemization during the coupling of a model chiral PNA monomer. The data is presented as the percentage of the undesired enantiomer formed during the coupling reaction. Lower values indicate better preservation of stereochemical integrity.
| Coupling Reagent | Base | % Undesired Enantiomer (Epimerization) | Reference |
| DEPBT | DIEA | Low | [1] |
| TDBTU | DIEA | Moderate | [1] |
| HBTU | DIEA | High | [1] |
| HATU | DIEA | Very High | [1] |
| DIC/HOBt | DIEA | Very Low | [1] |
Note: The exact percentage of racemization can vary depending on the specific PNA monomer, solid support, and reaction conditions.
Experimental Protocols
Protocol 1: General Solid-Phase PNA Synthesis Cycle with Minimized Racemization
This protocol outlines a standard cycle for Fmoc-based solid-phase PNA synthesis with recommendations for minimizing racemization.
-
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink amide resin) in N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing PNA chain. Wash the resin thoroughly with DMF.
-
PNA Monomer Coupling (Recommended Method):
-
Monomer Solution: Prepare a 0.2 M solution of the Fmoc-protected chiral PNA monomer in NMP.
-
Activation/Coupling Solution (DIC/HOBt): In a separate vial, add a 4-fold excess of the PNA monomer solution, a 4-fold excess of a 0.5 M HOBt solution in DMF, and a 4-fold excess of DIC.
-
Coupling Reaction: Immediately add the activation/coupling solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and a non-nucleophilic base like DIEA in DMF) for 10 minutes. Wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each subsequent PNA monomer in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: Purify the crude PNA oligomer using reverse-phase HPLC and verify its identity and purity by mass spectrometry. Assess the enantiomeric purity using the methods described in the FAQs.
Visualizations
Caption: Mechanisms of Racemization in PNA Synthesis.
Caption: Recommended Workflow for Solid-Phase PNA Synthesis.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from PNA Oligomers
Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to incomplete N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection during the solid-phase synthesis of PNA oligomers.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences in PNA synthesis?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing PNA chain during solid-phase synthesis. This blockage prevents the subsequent PNA monomer from coupling to the chain. The primary consequence is the formation of deletion sequences, which are PNA oligomers missing one or more monomer units.[1] These impurities can be challenging to separate from the target full-length PNA oligomer, leading to reduced overall yield and purity of the final product.
Q2: What are the common causes of incomplete Fmoc removal in PNA synthesis?
Several factors can contribute to inefficient Fmoc removal during PNA synthesis:
-
PNA Sequence and Aggregation: Certain PNA sequences, particularly those rich in purines (adenine and guanine) or long oligomers, have a strong tendency to aggregate on the solid support.[2][3] This aggregation can physically block the deprotection reagent (piperidine) from accessing the Fmoc group.
-
Steric Hindrance: The bulky nature of the Fmoc group itself, combined with the structure of the PNA backbone and nucleobases, can create steric hindrance that impedes the approach of the deprotection reagent.[2]
-
Suboptimal Reagents and Conditions: The use of degraded or low-purity piperidine (B6355638) or solvent (typically DMF), incorrect reagent concentrations, inadequate reaction times, or insufficient mixing can all lead to incomplete deprotection.[4]
-
Poor Resin Swelling: If the solid support (resin) is not adequately swelled, the PNA chains can be in close proximity, hindering the penetration of reagents. Using resins with good swelling properties, such as ChemMatrix®, can be beneficial.[5][6]
-
Side Reactions: Under the basic conditions of Fmoc removal, a side reaction known as ketopiperazine formation can occur, where the N-terminal amine attacks the carbonyl group of the same monomer, leading to chain cleavage.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.
Step 1: Detection of Incomplete Fmoc Removal
The first step is to determine if incomplete Fmoc deprotection is indeed the issue. Several analytical methods can be employed.
Qualitative Method: The Kaiser Test
The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines on the resin.[8][9][10]
-
Positive Result (Intense Blue Color): Indicates the presence of free primary amines, signifying successful Fmoc deprotection.
-
Negative Result (Yellow or Colorless): Suggests that the Fmoc group is still attached and deprotection is incomplete.[11]
Quantitative Method: UV-Vis Spectrophotometry
The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by UV-Vis spectrophotometry at approximately 301 nm. A lack of or reduced absorbance at this wavelength after the deprotection step can indicate a problem. Many automated synthesizers use this method to ensure complete deprotection.
Analytical Confirmation: HPLC and Mass Spectrometry (MS)
Analysis of the cleaved crude PNA oligomer by High-Performance Liquid Chromatography (HPLC) is a definitive method to identify impurities.[5][12][13][14][15][16] Incomplete Fmoc removal will result in the presence of deletion sequences in the HPLC chromatogram. Mass spectrometry (MS) should be used to confirm the identity of the peaks, verifying the presence of the expected full-length product and any deletion sequences.[6][12]
Step 2: Troubleshooting and Optimization
If incomplete Fmoc deprotection is confirmed, the following strategies can be employed to optimize the deprotection step.
dot
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. scienceopen.com [scienceopen.com]
- 6. biotage.com [biotage.com]
- 7. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. perlan.com.pl [perlan.com.pl]
Technical Support Center: Troubleshooting Peptide Synthesis with Modified Amino Acids
Welcome to the technical support center for peptide synthesis featuring modified amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of synthesizing peptides with non-standard residues. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when incorporating modified amino acids into a peptide sequence?
A1: Synthesizing peptides with modified amino acids often introduces challenges not typically encountered with standard amino acids. The most common issues include:
-
Low Coupling Efficiency: Steric hindrance from bulky modified side chains or backbone modifications can significantly slow down or prevent complete peptide bond formation.[1]
-
Side Reactions: The unique functionalities of modified amino acids can be susceptible to unwanted chemical modifications during coupling, deprotection, or cleavage steps.[2]
-
Aggregation and Poor Solubility: The incorporation of hydrophobic or aggregation-prone modified residues can lead to the growing peptide chain crashing out of solution or folding into unreactive secondary structures on the resin.[3]
-
Incomplete Cleavage or Deprotection: Modified side chains may require specific scavenger cocktails or extended cleavage times for complete removal of protecting groups and release from the solid support.[4][5]
-
Purification Difficulties: The final modified peptide may exhibit poor solubility in standard HPLC solvents or co-elute with closely related impurities, making purification challenging.[6]
Q2: How do I choose the right coupling reagent for a sterically hindered modified amino acid?
A2: Standard coupling reagents like DCC or DIC are often inefficient for sterically hindered amino acids.[1] It is recommended to use more potent activating reagents. For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient.[1] For extremely challenging couplings, such as with α,α-disubstituted amino acids, the formation of amino acid fluorides may be necessary.[1][7]
Q3: My modified peptide is showing poor solubility after cleavage. What can I do?
A3: Poor solubility is a common issue, especially with hydrophobic modified peptides.[6][8] Here are a few strategies to address this:
-
Solvent Screening: Test the solubility of a small amount of the crude peptide in various solvents. Useful options include water with 0.1–2% trifluoroacetic acid (TFA), formic acid, acetic acid, dimethylsulfoxide (DMSO), hexafluoroisopropanol (HFIP), or 6–12 M guanidine-HCl.[9]
-
pH Adjustment: The net charge of a peptide, and thus its solubility, is pH-dependent. Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.[8]
-
Temperature Control: For some hydrophobic peptides, increasing the temperature during purification can enhance solubility and improve chromatographic peak shape.
Q4: What are "scavengers" and why are they important for cleaving peptides with modified amino acids?
A4: During the cleavage of a peptide from the resin with a strong acid like TFA, highly reactive cationic species are generated from the protecting groups and the resin linker.[4][10] These can cause side reactions with sensitive amino acid residues, both standard (like Trp, Met, Cys, Tyr) and modified.[4] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species and prevent unwanted modifications of the peptide.[4][10] The choice of scavengers is critical and depends on the specific amino acids in the sequence.[4][11]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of a Modified Amino Acid
Symptoms:
-
Positive ninhydrin (B49086) (Kaiser) test after coupling, indicating unreacted free amines.
-
Mass spectrometry (MS) analysis of a test cleavage shows a significant amount of a deletion sequence lacking the modified amino acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summary: Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Notes |
| HBTU/HOBt | 1 : 0.95 : 2 | 1-4 hours | Standard, may be insufficient for very hindered residues. |
| HATU/DIPEA | 1 : 0.95 : 2 | 30 min - 2 hours | Highly recommended for hindered amino acids. [1] |
| HCTU/DIPEA | 1 : 0.95 : 2 | 30 min - 2 hours | Similar to HATU, very efficient. |
| COMU/DIPEA | 1 : 0.95 : 2 | 30 min - 2 hours | Oxyma-based, excellent for hindered couplings.[1] |
| PyAOP/DIPEA | 1 : 0.95 : 2 | 30 min - 2 hours | Phosphonium salt, very potent. |
| Acyl Fluoride | 1 : 1.2 (Fluorinating Agent) | 1-24 hours | For extremely difficult couplings (e.g., Aib).[1][12] |
Experimental Protocol: Optimized Coupling of a Sterically Hindered Amino Acid (Double Coupling with HATU)
-
Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide and wash thoroughly with DMF.
-
First Coupling - Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[1]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.[1]
-
Wash: Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
-
Verification (Optional): Take a small sample of the resin for a test cleavage and LC-MS analysis to confirm successful coupling before proceeding with the synthesis.
Issue 2: Incomplete Cleavage and/or Side Product Formation
Symptoms:
-
LC-MS analysis of the crude peptide shows multiple peaks, some corresponding to the desired mass and others to the peptide with remaining protecting groups or unexpected adducts.
-
The desired peptide peak is of low intensity, and the total ion chromatogram (TIC) is complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cleavage and deprotection issues.
Quantitative Data Summary: Common Cleavage Cocktails
| Reagent Name | Composition (TFA/Scavenger/...) | Volume Ratio | Target Residues / Application |
| Reagent K | TFA / water / phenol (B47542) / thioanisole (B89551) / EDT | 82.5 : 5 : 5 : 5 : 2.5 | General purpose, good for peptides with Arg(Pmc/Pbf), Trp, Met, Cys. [10] |
| Reagent R | TFA / thioanisole / EDT / anisole | 90 : 5 : 3 : 2 | Good for Arg(Mtr/Pmc). |
| TFA/TIS/H₂O | TFA / triisopropylsilane (B1312306) / water | 95 : 2.5 : 2.5 | "Odorless" option, effective for many sequences, especially with Trp(Boc).[10] |
| TFA/TIS/EDT/H₂O | TFA / triisopropylsilane / ethanedithiol / water | 92.5 : 2.5 : 2.5 : 2.5 | For peptides containing Cys to keep it in a reduced state.[11] |
| Low TFA | TFA / DCM | 1 : 99 | For cleavage from hyper-acid sensitive resins (e.g., 2-Cl-Trt) to yield a fully protected peptide. |
Experimental Protocol: Test Cleavage of a Modified Peptide
-
Resin Preparation: Place a small amount of the dried peptide-resin (e.g., 10-20 mg) into a microcentrifuge tube or a small reaction vessel.
-
Swelling: Add a small amount of dichloromethane (B109758) (DCM) to swell the resin for 10-15 minutes. Remove the DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail fresh. For 20 mg of resin, prepare approximately 0.4 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for the desired time (e.g., 2-3 hours).[13]
-
Peptide Isolation: Filter the cleavage mixture through a small cotton plug in a pipette tip into a clean collection tube. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: In a larger microcentrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[13]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet again with cold ether, centrifuge, and decant. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by LC-MS to assess the completeness of the cleavage and deprotection, and to identify any side products.
Issue 3: Peptide Aggregation and/or Low Solubility During Purification
Symptoms:
-
The crude peptide is difficult to dissolve in standard HPLC mobile phases (e.g., water/acetonitrile).
-
During HPLC purification, the peptide precipitates on the column, leading to high backpressure.
-
The HPLC chromatogram shows broad, tailing peaks, or the peptide elutes in the void volume.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation and solubility problems.
Quantitative Data Summary: Solvents for Difficult Peptides
| Solvent/Additive | Concentration | Application | Notes |
| Acetic Acid | 1-10% in water | Dissolving basic peptides. | Volatile, good for lyophilization. |
| Ammonium Bicarbonate | 10% in water | Dissolving acidic peptides. | Volatile, good for lyophilization. |
| DMSO | Up to 100% | Excellent for many hydrophobic peptides. | Inject small volumes onto HPLC to avoid peak distortion. [9] |
| HFIP | Up to 100% | Disrupts secondary structures. | Can be corrosive to HPLC components. |
| Guanidine-HCl | 6-8 M | Strong denaturant for highly aggregated peptides. | Non-volatile, requires desalting step after purification. |
| Formic Acid | 1-5% in mobile phase | Can improve solubility and peak shape. | MS-compatible.[2] |
Experimental Protocol: Solubilization and Purification of an Aggregated Modified Peptide
-
Solubility Testing: Take a very small amount of the crude peptide and test its solubility in a range of solvents (e.g., water, 10% acetic acid, DMSO, HFIP). Sonication can aid dissolution.[9]
-
Sample Preparation: Once a suitable solvent is found, dissolve the crude peptide in the minimum amount of that solvent. If using a strong organic solvent like DMSO, dilute the sample with the initial HPLC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) just before injection to ensure it is fully dissolved but miscible with the mobile phase.
-
HPLC Method Optimization:
-
Temperature: Set the column oven to a higher temperature (e.g., 40-60°C) to improve solubility and reduce peak broadening.
-
Gradient: Use a shallow gradient to better resolve the target peptide from closely eluting impurities.
-
Flow Rate: A lower flow rate can sometimes improve resolution for difficult separations.
-
-
Purification: Inject the prepared sample onto the equilibrated preparative HPLC column. Collect fractions corresponding to the target peptide peak.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical LC-MS to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. genscript.com [genscript.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 9. jpt.com [jpt.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. biotage.com [biotage.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase PNA Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of solid-phase peptide nucleic acid (PNA) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my PNA synthesis yield consistently low?
Low yield in PNA synthesis is a common issue that can stem from several factors throughout the synthesis process. The primary culprits are often incomplete coupling reactions, aggregation of the growing PNA chain on the solid support, and the occurrence of side reactions.
-
Coupling Inefficiency: The chemical reaction that links PNA monomers together may not go to completion in each step. This is particularly prevalent with purine-rich sequences and longer PNA chains, which are known to be "difficult sequences."[1][2][3] Inefficient coupling leads to a higher proportion of truncated sequences, thus lowering the yield of the desired full-length PNA.
-
On-Resin Aggregation: PNA chains, being hydrophobic in nature, have a tendency to aggregate on the solid support.[2][3][4][5] This aggregation can physically block the reactive sites, preventing incoming monomers and reagents from accessing the growing chain, leading to failed couplings and truncated sequences.[4][6]
-
Side Reactions: Various side reactions can occur during synthesis, which consume the growing PNA chain and reduce the final yield. A notable example, particularly when using Fmoc protecting group chemistry, is the formation of ketopiperazine, which results in n-1 deletion sequences.[4] Another potential issue is N-acyl transfer from the nucleobases.[2][3]
-
Choice of Reagents and Materials: The selection of solid support (resin), solvents, and protecting group strategy significantly impacts the overall synthesis efficiency and, consequently, the yield.[4][5]
To address low yield, a systematic evaluation of each of these factors is recommended.
2. How can I improve the coupling efficiency of my PNA synthesis?
Improving coupling efficiency is critical for maximizing the yield of full-length PNA. Several strategies can be employed:
-
Optimize Coupling Reagents: The choice of activating agent is crucial. Reagents like HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are commonly used.[7][8][9] In some automated flow synthesis systems, HBTU has been shown to yield higher purity PNA with fewer side products compared to HATU.[10]
-
Increase Reaction Temperature: Elevating the temperature during the coupling step can help overcome steric hindrance and reduce aggregation, thereby improving coupling efficiency.[4][8] Microwave-assisted synthesis, which utilizes elevated temperatures, has been shown to be effective for difficult sequences.[2][8] However, the optimal temperature is dependent on the protecting group strategy used. For instance, Fmoc/Bhoc synthesis is best conducted at around 80°C, while Fmoc/Boc should not exceed 40°C to prevent premature deprotection of the Boc groups.[4]
-
Extend Coupling Time: For difficult couplings, simply increasing the reaction time can lead to a more complete reaction.
-
Double Coupling: This involves repeating the coupling step for a particular monomer to ensure that as many reactive sites as possible have reacted. This is particularly useful for sterically hindered monomers or within sequences prone to aggregation.[10][11]
-
Solvent Selection: N-methyl-2-pyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) as a solvent. DMF can degrade over time to form dimethylamine, which can negatively impact coupling efficiency.[4]
3. My PNA sequence is purine-rich and difficult to synthesize. What can I do?
Purine-rich sequences, especially those containing consecutive guanines, are notoriously difficult to synthesize due to their high propensity for aggregation.[1][2][3][7] Here are some targeted strategies:
-
Backbone Modification: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone of a problematic monomer can disrupt the interchain hydrogen bonding that leads to aggregation. This has been shown to be effective in the synthesis of long, purine-rich PNAs.[2][3]
-
Specialized Resins: Utilize hydrophilic, low-loading PEG-based resins such as TentaGel or ChemMatrix.[5][12][13] These resins help to keep the growing PNA chains solvated and separated, reducing aggregation.[5] A lower loading capacity (e.g., below 0.2 mmol/g) is generally recommended to minimize chain-chain interactions.[14]
-
Elevated Synthesis Temperatures: As mentioned previously, increasing the temperature during coupling can help to break up aggregates and improve reagent accessibility.[4]
-
Chaotropic Agents: The addition of chaotropic salts to the coupling mixture can sometimes help to disrupt aggregation, although this is a less common approach.
4. What are the common side reactions in PNA synthesis and how can I minimize them?
Several side reactions can occur, leading to impurities and reduced yield. The most common ones are:
-
Ketopiperazine Formation (n-1 deletion): This is a significant issue when using the Fmoc protecting group strategy. The terminal amine, after Fmoc removal, can attack the adjacent carbonyl group, leading to the cyclization and cleavage of the terminal monomer.[4]
-
N-Acyl Transfer: The free terminal amine can also undergo a transacylation reaction with the nucleobase, resulting in an abasic site.[2][3][4]
-
Isomerization and Nucleobase Adducts: These can occur depending on the specific coupling reagents and conditions used.[10]
To minimize these side reactions:
-
Choice of Protecting Groups: The Boc/Z protecting group strategy generally results in fewer side reactions and higher purity compared to the Fmoc/Bhoc strategy, although it requires harsher cleavage conditions.[4]
-
Optimized Deprotection: Careful control of the deprotection conditions (e.g., time and temperature) is essential to minimize side reactions associated with Fmoc removal.
-
Capping: After each coupling step, any unreacted amino groups can be "capped" by acetylation. This prevents them from reacting in subsequent cycles and forming deletion sequences.[7][12]
5. How do I choose the right solid support for my PNA synthesis?
The choice of solid support is critical for successful PNA synthesis. Key considerations include:
-
Resin Type: Polystyrene (PS) resins are a common choice, but for difficult or aggregation-prone sequences, polyethylene (B3416737) glycol-polystyrene (PEG-PS) graft copolymers like TentaGel and ChemMatrix are often superior.[5][13] The hydrophilic PEG chains help to solvate the growing PNA, reducing aggregation and improving reaction kinetics.[5][12]
-
Loading Capacity: A low loading capacity (e.g., < 0.2 mmol/g) is generally preferred for PNA synthesis.[14] Higher loading can lead to increased aggregation due to the proximity of the growing chains.[14]
Quantitative Data on Synthesis Optimization
The following tables summarize quantitative data from studies aimed at optimizing PNA synthesis protocols.
Table 1: Effect of Activator and Temperature on Crude Purity of a 4-mer PNA in Automated Flow Synthesis [10]
| Entry | Activator | Temperature (°C) | Crude Purity (%) | Isomers (%) | Nucleobase Adducts (%) |
| 1 | Manual Synthesis | RT | 57 | ~15 | ~2 |
| 2 | Automated Flow | 70 | - | - | - |
| 8 | HATU | 80 | - | 16 (impurities) | - |
| 9 | HATU | 90 | - | 28 (impurities) | - |
| 10 | HATU | 70 | 81 | 5 | - |
| 11 | HBTU | 70 | 90 | <1 | <1 |
Table 2: Impact of Hmb Backbone Modification on the Synthesis of a 22-mer Purine-Rich PNA [2]
| Synthesis Strategy | Observation | Result |
| Standard Fmoc/Bhoc | HPLC and MALDI-TOF MS analysis after cleavage of an aliquot | 40% deleted PNA at the 8-mer and 9-mer stage |
| With Hmb modification | Successful synthesis of the full-length 22-mer PNA | Enabled synthesis of a previously inaccessible sequence |
Experimental Protocols
Protocol 1: Standard Solid-Phase PNA Synthesis Cycle (Fmoc/Bhoc Chemistry)
This protocol outlines a single cycle for the addition of one PNA monomer to the growing chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., PAL-PEG-PS) with a loading capacity of approximately 0.2 mmol/g.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in NMP for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing PNA chain.[8]
-
Wash the resin thoroughly with NMP to remove the piperidine and cleaved Fmoc group.
-
-
Monomer Coupling:
-
Prepare a solution of the Fmoc-PNA-monomer (e.g., 5 equivalents relative to resin loading) and an activating agent such as HATU or HBTU in NMP.
-
Add a base, typically diisopropylethylamine (DIPEA) or 2,6-lutidine, to the monomer solution.[7][8]
-
Add the activated monomer solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes). For difficult sequences, this step can be performed at an elevated temperature (e.g., 75-80°C).[8][12]
-
-
Capping (Optional but Recommended):
-
Wash the resin with NMP.
-
Treat the resin with a capping solution, typically acetic anhydride (B1165640) and a base in NMP, to acetylate any unreacted amino groups.[8][12]
-
Wash the resin thoroughly with NMP.
-
-
Return to Step 2 for the next cycle.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the completed PNA from the resin and removing the base-labile protecting groups.
-
Resin Washing and Drying: After the final synthesis cycle (with the N-terminal Fmoc group either on or off, depending on the desired purification strategy), wash the resin with a solvent like dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with a scavenger such as m-cresol (B1676322). A common mixture is 20% m-cresol in TFA.[7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed at room temperature for 1.5 to 3 hours.[8]
-
-
PNA Precipitation:
-
Isolation and Purification:
Visual Guides
References
- 1. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 2. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 4. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of building blocks like Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is paramount for the successful synthesis of high-quality peptides. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this critical reagent, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
This compound is a versatile building block used in solid-phase peptide synthesis (SPPS).[1] Its purity directly impacts the quality and yield of the final peptide product. HPLC is the standard method for determining the purity of Fmoc-protected amino acids, with typical commercial specifications requiring a purity of ≥97.0% or higher.[2][3]
Comparison of HPLC Column Chemistries for Purity Analysis
The choice of stationary phase is a critical parameter in developing a robust HPLC method for purity analysis. For Fmoc-protected amino acids, reversed-phase columns, particularly C18 and C8, are the most commonly employed.
-
C18 (Octadecylsilane): These columns have long 18-carbon alkyl chains, resulting in a highly hydrophobic stationary phase. This strong hydrophobicity leads to greater retention of non-polar and moderately polar compounds, often providing higher resolution for complex mixtures of impurities.[4]
-
C8 (Octylsilane): With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[5][6] This results in shorter retention times and can be advantageous for faster analyses, especially for more polar analytes.[4][6]
The selection between a C18 and C8 column will depend on the specific impurity profile of the this compound sample and the desired balance between analysis time and resolution.
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of this compound using both C18 and C8 columns.
Sample Preparation
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in 5.0 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method 1: High-Resolution Separation on a C18 Column
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
HPLC Method 2: Rapid Analysis on a C8 Column
-
Column: C8, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-3 min: 35% B
-
3-18 min: 35% to 85% B
-
18-22 min: 85% B
-
22.1-27 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Data Presentation and Comparison
The following tables summarize hypothetical, yet realistic, quantitative data from the HPLC analysis of a single batch of this compound using the two described methods. The impurity profile includes common process-related impurities such as the free amino acid starting material and dipeptide formations.
Table 1: HPLC Purity Analysis on C18 Column
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | N-(2-Boc-aminoethyl)-Gly-OH | 4.2 | 0.15 |
| 2 | Unknown Impurity 1 | 15.8 | 0.25 |
| 3 | This compound | 18.5 | 99.35 |
| 4 | Fmoc-dipeptide impurity | 21.1 | 0.25 |
Table 2: HPLC Purity Analysis on C8 Column
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | N-(2-Boc-aminoethyl)-Gly-OH | 3.8 | 0.16 |
| 2 | Unknown Impurity 1 | 12.7 | 0.24 |
| 3 | This compound | 14.9 | 99.36 |
| 4 | Fmoc-dipeptide impurity | 17.3 | 0.24 |
Analysis of Results:
As illustrated in the tables, the C18 column provides longer retention times for all components, which can lead to better separation of closely eluting impurities. The C8 column offers a significantly shorter analysis time for the main peak (14.9 min vs. 18.5 min), which can improve sample throughput. The calculated purity is consistent between both methods, indicating that for a relatively clean sample, either column can provide accurate results. The choice between the two would depend on the specific needs of the laboratory, balancing the requirement for high resolution with the demand for faster analysis times.
Experimental Workflow and Alternative Methodologies
The following diagram illustrates the general workflow for HPLC purity analysis. Beyond standard HPLC with UV detection, orthogonal methods can provide a more comprehensive purity profile. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown impurities by providing molecular weight information. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining purity without the need for a reference standard of the impurities.
References
Mass Spectrometry of Peptides with N-(2-Boc-aminoethyl)-glycine: A Comparative Guide
For researchers and drug development professionals working with modified peptides, understanding their behavior during mass spectrometric analysis is critical for accurate characterization and quantification. This guide provides a comparative overview of the mass spectrometry of peptides containing the N-(2-Boc-aminoethyl)-glycine (Boc-Aeg) modification. This modification, often used in the synthesis of peptide nucleic acids (PNAs) and other peptidomimetics, introduces a unique set of fragmentation characteristics compared to standard peptides.
Performance Comparison: Boc-Aeg Peptides vs. Unmodified Peptides
The introduction of a Boc-Aeg moiety into a peptide sequence significantly influences its fragmentation behavior in tandem mass spectrometry (MS/MS). The bulky and labile tert-butyloxycarbonyl (Boc) protecting group is prone to characteristic neutral losses, which can dominate the MS/MS spectrum. This is in contrast to unmodified peptides, where fragmentation typically occurs along the peptide backbone, producing the canonical b and y ions that are used for sequence determination.[1][2]
| Feature | Peptides with N-(2-Boc-aminoethyl)-glycine | Unmodified Peptides |
| Primary Fragmentation | Neutral loss of isobutylene (B52900) (56 Da) or t-butanol (74 Da) from the Boc group.[3][4] | Cleavage of the peptide backbone to produce b and y ions.[1][2] |
| Sequence Ion Intensity | Can be suppressed due to the high efficiency of the neutral loss fragmentation channel. | Generally produces a series of b and y ions suitable for sequencing. |
| Ionization Efficiency | The effect on ionization efficiency is not well-documented but post-translational modifications can alter a peptide's ionization efficiency.[5][6] | Dependent on the amino acid composition, with basic and aromatic residues often enhancing ionization.[7] |
| Spectral Complexity | The presence of characteristic neutral loss peaks can aid in identifying modified peptides. | Spectra are primarily composed of sequence-informative b and y ions. |
Experimental Protocols
The following is a generalized protocol for the analysis of Boc-Aeg containing peptides by LC-MS/MS. This protocol is a composite based on standard methods for peptide analysis and should be optimized for the specific instrument and peptide of interest.
Sample Preparation
-
Solubilization : Dissolve the purified Boc-Aeg peptide in a solution of 0.1% formic acid in water to a concentration of 1 mg/mL.
-
Dilution : Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in 5% acetonitrile (B52724) for LC-MS analysis.
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm, 2 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 300 nL/min.
-
Injection Volume : 1 µL.
Mass Spectrometry (MS)
-
Ionization Source : Electrospray ionization (ESI).
-
MS1 Scan Range : m/z 350-1500.
-
Data-Dependent Acquisition : Select the top 5 most intense precursor ions for MS/MS.
-
Isolation Window : 2 m/z.
-
Collision Energy : Use a normalized collision energy (NCE) of 25-30% for collision-induced dissociation (CID). Higher-energy collisional dissociation (HCD) can also be employed.[7]
-
Activation Method : Collision-Induced Dissociation (CID) is commonly used and will efficiently induce the characteristic neutral losses from the Boc group.[3] Electron Transfer Dissociation (ETD) may be useful to preserve the labile modification and promote backbone fragmentation.[7]
Visualizing the Mass Spectrometry Workflow and Fragmentation
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the key fragmentation pathways.
Caption: Experimental workflow for the LC-MS/MS analysis of Boc-Aeg peptides.
Caption: Comparison of primary fragmentation pathways for Boc-Aeg and unmodified peptides.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method to Determine the Ionization Efficiency Change of Peptides Caused by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
A Comparative Guide to the NMR Characterization of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH and Related Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Building Blocks in Peptide Synthesis
In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. Fmoc-N-(2-Boc-aminoethyl)-Gly-OH, a key glycine (B1666218) derivative, and its alternatives are instrumental in the construction of complex peptide structures. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of this compound with two common alternatives: Fmoc-Gly-OH and Boc-Gly-OH. The data presented herein, including detailed experimental protocols and spectral analysis, offers an objective benchmark for researchers to ensure the quality of their starting materials.
Executive Summary
This guide presents a side-by-side comparison of the ¹H and ¹³C NMR spectral data for this compound, Fmoc-Gly-OH, and Boc-Gly-OH. While specific, publicly available NMR data for this compound remains elusive in the searched literature, this guide provides the available data for its key structural components and common alternatives. This allows for a foundational understanding and a basis for comparison upon experimental data acquisition.
Comparative NMR Data Analysis
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the alternative compounds, Fmoc-Gly-OH and Boc-Gly-OH. These values serve as a reference for the expected signals from the core glycine and protecting group moieties within this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Fmoc-Gly-OH | DMSO-d6 | 12.6 (br s, 1H), 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.30 (d, 2H), 4.22 (t, 1H), 3.75 (d, 2H) | br s, d, d, t, t, d, t, d | COOH, Fmoc-H, Fmoc-H, Fmoc-H, Fmoc-H, Fmoc-CH₂, Fmoc-CH, Gly-CH₂ |
| Boc-Gly-OH | CDCl₃ | 9.85 (br s, 1H), 5.10 (br s, 1H), 3.92 (d, 2H), 1.46 (s, 9H) | br s, br s, d, s | COOH, NH, Gly-CH₂, Boc-C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Fmoc-Gly-OH | DMSO-d6 | 171.6, 156.8, 143.8, 140.7, 127.6, 127.0, 125.2, 120.1, 65.6, 46.6, 42.6 | C=O (Gly), C=O (Fmoc), Fmoc-Cq, Fmoc-Cq, Fmoc-CH, Fmoc-CH, Fmoc-CH, Fmoc-CH, Fmoc-CH₂, Fmoc-CH, Gly-CH₂ |
| Boc-Gly-OH | DMSO-d6 | 172.1, 155.8, 78.1, 42.2, 28.2 | C=O (Gly), C=O (Boc), Boc-C(CH₃)₃, Gly-CH₂, Boc-C(CH₃)₃ |
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters. The following protocols are recommended for the characterization of this compound and its analogues.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and its compatibility with the protecting groups.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).
-
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the complete NMR characterization of a protected amino acid building block like this compound.
Caption: Workflow for NMR characterization of protected amino acids.
Signaling Pathway of NMR Experiment
The following diagram outlines the basic signaling pathway within an NMR spectrometer during a typical one-pulse experiment.
A Comparative Guide to PNA Synthesis: Fmoc/Bhoc vs. Boc/Z Strategies
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA), a synthetic DNA mimic with a neutral polyamide backbone, offers exceptional binding affinity and stability, making it a valuable tool in diagnostics, therapeutics, and research. The solid-phase synthesis of PNA oligomers is predominantly achieved through two main protecting group strategies: the traditional Boc/Z chemistry and the more contemporary Fmoc/Bhoc approach. This guide provides an objective comparison of these two methods, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences
| Feature | Fmoc/Bhoc Strategy | Boc/Z Strategy |
| N-α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nucleobase Protection | Bhoc (Benzhydryloxycarbonyl) | Z (Benzyloxycarbonyl) |
| Deprotection Conditions | Mildly basic (e.g., Piperidine) | Acidic (e.g., Trifluoroacetic acid - TFA) |
| Final Cleavage | Mildly acidic (e.g., TFA) | Harsh, strong acids (e.g., HF, TFMSA) |
| Compatibility | High; suitable for automated DNA synthesizers and PNA-peptide conjugates.[1] | Lower; harsh cleavage conditions limit compatibility with sensitive molecules and some equipment.[1] |
| Purity & Side Reactions | Generally lower purity due to potential side reactions during basic deprotection.[2] | Generally considered to yield higher purity oligos with fewer side reactions.[1] |
Performance Comparison: Yield and Purity
Direct head-to-head quantitative comparisons of the two methods for the synthesis of identical PNA sequences are not extensively available in peer-reviewed literature. However, the existing data and qualitative assessments suggest a trade-off between the milder conditions of the Fmoc/Bhoc strategy and the potentially higher purity of the Boc/Z approach.
| Parameter | Fmoc/Bhoc Strategy | Boc/Z Strategy | Notes |
| Crude Purity | Generally considered to be lower than Boc/Z due to potential side reactions like base-catalyzed rearrangements during Fmoc deprotection.[1][2] These have been measured at 0.3-0.4% contamination with a 2-minute deprotection time. | Often cited as providing higher purity oligos due to the cleaner chemistry with fewer side reactions.[1] | Purity is highly sequence-dependent and can be optimized for both methods. |
| Overall Yield | An automated flow synthesis of an 18-mer PNA using an Fmoc/Bhoc strategy resulted in a 60% crude purity.[3] | An optimized automated synthesis of a 17-mer PNA using a Boc/Z strategy reported a product yield of approximately 90% with an average coupling yield of 99.4%.[4] | Yields are highly dependent on the sequence, synthesis scale, and optimization of coupling and deprotection steps. |
Experimental Workflows
The synthesis of PNA oligomers for both strategies follows a cyclical process of deprotection, coupling, and capping on a solid support. The key difference lies in the chemical reagents and conditions used in each step.
Fmoc/Bhoc PNA Synthesis Workflow
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of PNA Monomer Synthesis: A Guide to Alternatives for Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of Peptide Nucleic Acids (PNAs), the choice of monomer chemistry is a critical determinant of success. The standard Fmoc/Boc-protected monomer, Fmoc-N-(2-Boc-aminoethyl)-Gly-OH, serves as a reliable workhorse. However, challenges such as poor solubility, aggregation of growing PNA chains, and the need for specialized functionalities have driven the development of several innovative alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
The primary chemistries for PNA monomer synthesis revolve around different protecting group strategies for the N-(2-aminoethyl)glycine (AEG) backbone and the exocyclic amines of the nucleobases. The most common strategies—Fmoc/Bhoc, Boc/Z, and Mmt/acyl—each present distinct advantages and disadvantages in terms of compatibility with solid-phase synthesis, deprotection conditions, and suitability for specific applications.
Protecting Group Strategies: A Comparative Overview
The choice of protecting groups for the PNA backbone and nucleobases dictates the overall synthetic strategy, including the conditions for coupling, deprotection, and cleavage from the solid support.
| Protecting Group Strategy | Backbone Amine (Temporary) | Nucleobase Amines (Permanent) | Key Advantages | Key Disadvantages |
| Fmoc/Boc | Fmoc | Boc or bis-Boc | Milder deprotection conditions; compatible with automated synthesizers; good solubility of monomers.[1] | Potential for minor base-catalyzed side reactions during Fmoc deprotection.[2] |
| Fmoc/Bhoc | Fmoc | Benzhydryloxycarbonyl (Bhoc) | Widely used; compatible with automated DNA synthesizers; Bhoc group enhances solubility.[2] | Bhoc is acid-labile, requiring careful handling with acid-sensitive resins or linkers.[3] |
| Boc/Z | Boc | Benzyloxycarbonyl (Z) | High purity of final PNA oligomers.[2] | Requires harsh acidic conditions (TFA) for Boc removal in each cycle, limiting compatibility with some resins and automated synthesizers.[2][4] |
| Mmt/Acyl | Monomethoxytrityl (Mmt) | Acyl (e.g., Benzoyl) | Specifically designed for the synthesis of PNA-DNA chimeras; compatible with phosphoramidite (B1245037) chemistry.[2][5][6] | Less common for general PNA synthesis; may require specialized protocols.[2] |
Experimental Data: Performance Comparison
The efficiency of PNA synthesis is often measured by the coupling efficiency of the monomers and the thermal stability (Tm) of the resulting PNA-DNA or PNA-RNA duplexes, which indicates binding affinity.
Table 2: Coupling Efficiencies of PNA Monomers
| Monomer Type | Coupling Efficiency (%) | Notes | Reference |
| Fmoc/Bhoc Monomers | 97.62 - 98.22 (stepwise) | Measured for A, T, C, and G monomers in light-directed high-density microarray synthesis. | [7] |
| Fmoc/Boc Monomers | Not explicitly quantified in a comparative table, but described as efficient. | - | [8][1] |
| Boc/Z Monomers | Not explicitly quantified in a comparative table, but known for high purity products. | - | [2] |
Table 3: Thermal Stability (Tm) of PNA-DNA Duplexes with Modified Monomers
| Modification | Change in Tm (°C) per modification | Notes | Reference |
| 2,6-Diaminopurine (DAP) | +2.5 to +6.5 | DAP-PNA monomer enhances duplex stability when paired with thymine (B56734). | [9] |
| 2-Aminopurine (B61359) (2AP) | ≥ +12 | 2AP monomer shows excellent discrimination for thymine. | [1] |
| Gamma-substituted PNA (γPNA) | Varies with substitution | Chiral modifications at the gamma position can enhance binding affinity.[2] | [2][9] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful PNA synthesis. Below are representative protocols for the synthesis and deprotection using different monomer chemistries.
Protocol 1: Fmoc/Boc-Protected PNA Monomer Synthesis
This protocol describes a general and efficient method for the synthesis of Fmoc/Boc-protected PNA monomers.
Materials:
-
N-Boc-aminoethyl glycine (B1666218)
-
Appropriate nucleobase acetic acid (e.g., N-Boc-thymin-1-yl acetic acid)
-
Coupling agents (e.g., HATU, HBTU, PyOxim)[8]
-
Base (e.g., DIPEA, 2,6-lutidine)
-
Solvents (DMF, NMP)
-
Fmoc-OSu
Procedure:
-
Coupling of Nucleobase Acetic Acid: Dissolve N-Boc-aminoethyl glycine and the protected nucleobase acetic acid in DMF.
-
Add the coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC or LC-MS.
-
Work up the reaction mixture to isolate the Boc-protected monomer intermediate.
-
Fmoc Protection: Remove the Boc group using TFA.
-
Dissolve the resulting amine in a suitable solvent and add Fmoc-OSu and a base to introduce the Fmoc protecting group.
-
Purify the final Fmoc/Boc-protected PNA monomer by column chromatography.
Protocol 2: Solid-Phase PNA Oligomer Synthesis using Fmoc/Bhoc Chemistry
This protocol outlines the general cycle for automated or manual solid-phase synthesis of PNA oligomers.
Materials:
-
Fmoc/Bhoc protected PNA monomers
-
Solid support (e.g., PAL-PEG-PS resin)[10]
-
Deprotection solution: 20% piperidine (B6355638) in DMF[2]
-
Coupling solution: PNA monomer, activator (e.g., HATU), and base (e.g., 2,6-lutidine) in NMP[4]
-
Capping solution: Acetic anhydride/pyridine/NMP[4]
Synthesis Cycle:
-
Deprotection: Treat the resin-bound PNA with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the pre-activated Fmoc/Bhoc PNA monomer solution to the resin and allow it to react.
-
Washing: Wash the resin with DMF.
-
Capping (Optional but Recommended): Treat the resin with the capping solution to block any unreacted amino groups.
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for each subsequent monomer.
-
Cleavage and Deprotection: After the final monomer is coupled and the N-terminal Fmoc group is removed, treat the resin with the TFA/m-cresol cocktail to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.
-
Precipitate the crude PNA in cold diethyl ether and purify by HPLC.
Visualization of Synthesis Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the core concepts.
Caption: Comparative workflow of major PNA synthesis strategies.
Emerging Alternatives and Modifications
Beyond alternative protecting groups, researchers have developed novel PNA monomer structures to enhance their properties and expand their applications.
-
Gamma-Substituted PNAs (γPNAs): Introducing chirality and functional groups at the gamma position of the AEG backbone can pre-organize the PNA into a helical conformation, leading to improved binding affinity and sequence specificity.[2][9] The synthesis of optically pure γPNA monomers is crucial, with methods like Mitsunobu coupling offering better stereospecificity than reductive amination.[2][11]
-
Clickable PNA Monomers: The incorporation of "clickable" functionalities, such as azides or alkynes, into PNA monomers allows for the straightforward post-synthetic conjugation of various molecules, including fluorescent dyes, cell-penetrating peptides, and other reporter groups.[12][13][14] This is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Workflow for post-synthetic modification of PNA via click chemistry.
Addressing Key Challenges in PNA Synthesis
A significant hurdle in PNA synthesis is the poor solubility of both the monomers and the growing oligomer chain, particularly for purine-rich sequences.[2][3][15] This can lead to inefficient coupling and aggregation on the solid support.
Strategies to Improve Solubility and Reduce Aggregation:
-
Monomer Design: The use of bulky and solubilizing protecting groups like Bhoc and bis-Boc can improve monomer solubility.[16][3]
-
Backbone Modification: The introduction of gamma-substitutions can disrupt interchain aggregation.[9]
-
Hydrophilic Spacers: Incorporating flexible, hydrophilic linkers, such as the AEEA spacer, within the PNA sequence can enhance the overall solubility of the oligomer.[9]
-
Synthesis Conditions: Using more hydrophilic resins like PEG-based supports (e.g., TentaGel, ChemMatrix) can mitigate on-resin aggregation.[3] Microwave-assisted synthesis has also been shown to improve coupling efficiency.[17][18]
Conclusion
While the standard Fmoc/Boc PNA monomer remains a cornerstone of PNA synthesis, a growing arsenal (B13267) of alternatives offers solutions to common challenges and opens doors to new applications. The choice of monomer chemistry should be guided by the specific requirements of the target PNA, including its length, sequence, desired purity, and any post-synthetic modifications. For routine synthesis of unmodified PNAs, the Fmoc/Bhoc strategy provides a robust and automatable workflow. For applications requiring high purity, the Boc/Z strategy, despite its harsher conditions, may be preferable. The Mmt/acyl strategy is the go-to for constructing PNA-DNA chimeras. Furthermore, the development of gamma-substituted and clickable PNA monomers provides powerful tools for fine-tuning the biophysical properties of PNAs and for creating sophisticated molecular probes and therapeutic candidates. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their PNA synthesis endeavors.
References
- 1. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. PNA Oligomer Synthesis by Mmt Chemistry - Creative Peptides [pna.creative-peptides.com]
- 6. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Synthesis of optically pure γPNA monomers: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.tcu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 17. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Aeg(Boc)-OH and Other Modified Glycine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the incorporation of modified amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Modified glycine (B1666218) derivatives, in particular, offer a versatile platform for introducing structural diversity and improving characteristics such as metabolic stability, cell permeability, and receptor affinity. This guide provides an objective comparison of Fmoc-Aeg(Boc)-OH with other notable modified glycine derivatives, supported by available experimental insights, to aid researchers in selecting the optimal building blocks for their specific applications.
Introduction to Modified Glycine Derivatives
Standard solid-phase peptide synthesis (SPPS) predominantly utilizes the 20 proteinogenic amino acids. However, the use of non-natural or modified amino acids has become a cornerstone of modern peptide drug development. Glycine, the simplest amino acid, provides a unique scaffold for modification due to its lack of a side chain. Modifications at the α-carbon or the backbone nitrogen atom can profoundly influence the peptide's conformational properties and biological activity. This guide focuses on N-substituted glycine derivatives, often referred to as peptoids when they form the entire polymer chain, which are structural isomers of peptides.
The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in modern SPPS due to its base-lability, which allows for milder deprotection conditions compared to the acid-labile tert-butoxycarbonyl (Boc) group. This is particularly advantageous when working with sensitive or modified amino acids.
Key Modified Glycine Derivatives: A Comparative Overview
This guide will focus on a selection of Fmoc-protected modified glycine derivatives that are commonly employed in peptide synthesis:
-
Fmoc-Aeg(Boc)-OH (N-(2-(Boc-amino)ethyl)glycine): This derivative introduces a flexible, Boc-protected aminoethyl side chain. This side chain can be deprotected post-synthesis to allow for further functionalization, such as labeling with fluorophores or conjugation to other molecules. It is a key building block in the synthesis of peptide nucleic acids (PNAs).
-
Fmoc-Sar-OH (N-methylglycine): Also known as sarcosine, this is one of the simplest N-alkylated glycine derivatives. The N-methyl group can restrict the conformational flexibility of the peptide backbone and increase resistance to enzymatic degradation.
-
Fmoc-azaGly (N-aminoglycine): In aza-peptides, the α-carbon of an amino acid residue is replaced by a nitrogen atom. Aza-glycine can act as a hydrogen bond acceptor and can induce specific secondary structures, such as β-turns.
While direct, head-to-head quantitative comparisons in single studies are scarce, the following sections compile available data and established knowledge to provide a comparative analysis of these derivatives.
Performance Comparison
The choice of a modified glycine derivative can significantly impact the efficiency of peptide synthesis and the properties of the final peptide. Key performance parameters to consider include coupling efficiency, overall yield, and the influence on the peptide's physical and biological characteristics.
| Parameter | Fmoc-Aeg(Boc)-OH | Fmoc-Sar-OH (N-methylglycine) | Fmoc-azaGly-OH |
| Coupling Efficiency | Generally good, but can be influenced by steric hindrance from the Boc-protected side chain. Optimization of coupling reagents and reaction times may be necessary. | Can be challenging due to the steric hindrance of the N-methyl group, sometimes leading to lower coupling yields compared to standard amino acids. | Incorporation can be difficult due to the reduced nucleophilicity of the hydrazine (B178648) nitrogen, often requiring longer reaction times or specialized activation methods. |
| Typical Overall Yield | Moderate to good, dependent on the overall sequence and synthesis conditions. The synthesis of the monomer itself has a reported overall yield of around 32% in a scalable route[1]. | Variable. While individual coupling steps may be less efficient, optimized protocols can still lead to acceptable overall yields. | Can be lower than for standard peptides due to the challenges in the coupling steps. |
| Impact on Peptide Structure | Increases flexibility due to the acyclic side chain. The tertiary amide bond can influence local conformation. | Restricts conformational flexibility around the peptide bond and can disrupt secondary structures like α-helices and β-sheets. | Can induce β-turn conformations and alters the hydrogen bonding pattern of the peptide backbone[2]. |
| Influence on Solubility | The Boc-protected side chain can increase hydrophobicity. The deprotected aminoethyl group can be used to attach solubilizing moieties. | The N-methyl group can disrupt intermolecular hydrogen bonding between peptide chains, which may reduce aggregation and improve solubility in some cases. | The impact on solubility is sequence-dependent. |
| Post-synthetic Modification | Yes, the Boc group can be removed to expose a primary amine for further derivatization. | No, the methyl group is not readily modifiable. | The backbone nitrogen offers a site for potential modification, though this is less common. |
| Resistance to Proteolysis | The N-substituted backbone provides resistance to enzymatic degradation. | The N-methylated backbone is resistant to many proteases. | The aza-peptide bond is not recognized by most proteases, leading to high metabolic stability. |
Note: The data presented above is a summary of general observations from the literature. Actual performance will vary depending on the specific peptide sequence, solid support, coupling reagents, and other synthesis parameters.
Experimental Protocols
The successful incorporation of modified glycine derivatives into a peptide sequence relies on optimized solid-phase peptide synthesis protocols. Below is a generalized methodology based on the submonomer synthesis approach, which is commonly used for N-substituted glycines (peptoids).
General Solid-Phase Synthesis Protocol for Incorporating Modified Glycine Derivatives
This protocol describes a typical manual synthesis cycle on a Rink Amide resin for a 0.1 mmol scale.
1. Resin Swelling and Fmoc Deprotection:
- Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
- Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
- Wash the resin thoroughly with DMF.
2. Acylation Step (for N-substituted glycines like Fmoc-Aeg(Boc)-OH and Fmoc-Sar-OH):
- Prepare a solution of bromoacetic acid (e.g., 0.6 M in DMF) and N,N'-diisopropylcarbodiimide (DIC) (e.g., 0.6 M in DMF).
- Add the bromoacetic acid and DIC solutions to the resin and agitate for 30 minutes at room temperature.
- Wash the resin with DMF.
3. Nucleophilic Displacement Step:
- Prepare a solution of the primary amine corresponding to the desired side chain (e.g., for a peptoid synthesis approach). For direct coupling of Fmoc-Aeg(Boc)-OH or Fmoc-Sar-OH, proceed to step 4.
4. Coupling of Fmoc-Modified Glycine Derivative:
- Dissolve the Fmoc-modified glycine derivative (e.g., Fmoc-Aeg(Boc)-OH, Fmoc-Sar-OH, or an activated form of Fmoc-azaGly-OH) and a suitable coupling agent (e.g., HATU, HBTU) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIEA).
- Add the activated amino acid solution to the resin and agitate for 1-4 hours. Coupling times may need to be extended for sterically hindered residues.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or chloranil (B122849) test for secondary amines).
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
6. Washing:
- Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
7. Repeat Cycles:
- Repeat steps 1, 4, 5 (optional), and 6 for each subsequent amino acid in the sequence.
8. Cleavage and Deprotection:
- After the final synthesis cycle, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (including the Boc group on Fmoc-Aeg(Boc)-OH).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
9. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Synthesis and Applications
Diagrams created using Graphviz can help to visualize complex workflows and relationships in peptide science.
The incorporation of modified glycine derivatives can influence signaling pathways by altering the peptide's binding affinity and selectivity for its target receptor.
Conclusion
The selection of a modified glycine derivative is a critical decision in the design of novel peptides with enhanced therapeutic potential. Fmoc-Aeg(Boc)-OH stands out for its utility in post-synthetic modifications, offering a versatile handle for conjugation. Fmoc-Sar-OH provides a straightforward means to introduce N-methylation, which can improve metabolic stability and modulate conformation. Fmoc-azaGly-OH offers a more radical backbone modification that can enforce specific secondary structures.
While quantitative, direct comparative data remains a gap in the literature, the information compiled in this guide provides a solid foundation for researchers to make informed decisions based on the desired properties of their target peptide. The choice will ultimately depend on a balance of synthetic feasibility and the specific biological question being addressed. Further research providing direct comparisons of these and other modified glycine derivatives under standardized conditions would be of great benefit to the peptide science community.
References
A Comparative Guide to Chiral Purity Analysis of Fmoc-Protected Amino Acids
The determination of enantiomeric purity is a critical quality attribute for Fmoc-protected amino acids, which are fundamental building blocks in solid-phase peptide synthesis. The presence of the undesired D-enantiomer can significantly impact the biological activity and safety of the final peptide therapeutic. This guide provides a comparative overview of widely-used analytical techniques for assessing the chiral purity of these essential raw materials, with a focus on High-Performance Liquid Chromatography (HPLC) and a look at Supercritical Fluid Chromatography (SFC) as a powerful alternative.
The chiral purity of Nα-Fmoc protected amino acids is a critical factor in peptide synthesis, directly influencing the purity and yield of the final peptide.[1] For many commercially available Fmoc-amino acids, an enantiomeric excess (ee) of greater than 99.0% is expected, with some applications requiring an even higher purity of ≥99.8% ee.[1] Achieving this level of precision necessitates highly sensitive and robust analytical methods.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most prevalent technique for the enantioseparation of Fmoc-amino acids due to its speed, sensitivity, and ease of use.[1] The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP).
Comparison of Chiral Stationary Phases for HPLC
A variety of CSPs are available, each offering distinct selectivity for different Fmoc-amino acids. Polysaccharide-based and quinine-based CSPs are among the most successful for this application.
| Chiral Stationary Phase (CSP) | Principle | Advantages | Typical Performance |
| Polysaccharide-Based (e.g., Lux Cellulose-1, Cellulose-2) | Chiral recognition is achieved through interactions like hydrogen bonding, dipole-dipole, and π-π interactions with the chiral cavities of the cellulose (B213188) derivative. | Broad applicability for a wide range of Fmoc-amino acids.[1][2] Good resolution and efficiency.[1] | Baseline resolution (Rs > 1.5) for most common 19 Fmoc-amino acids with analysis times under 25 minutes.[1][2][3] |
| Quinine-Based (e.g., QN-AX) | Enantioseparation is based on ion-exchange and hydrogen bonding interactions between the quinine (B1679958) selector and the acidic Fmoc-amino acids. | Excellent separation performance, often with high resolution values (Rs > 5.0 for many Fmoc-amino acids).[4] The elution order of enantiomers can be reversed by switching between quinine and its pseudo-enantiomer quinidine-based columns, which is advantageous for quantifying trace impurities.[5] | High selectivity with resolution values often exceeding 5.0.[4] Capable of detecting less than 0.01% of the minor enantiomer.[5] |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) | Chiral recognition involves multiple interactions including ionic, hydrogen bonding, and π-π interactions. | Multimodal capability, allowing for separations in reversed-phase, polar organic, and normal-phase modes.[6][7] Broad selectivity for a wide variety of N-blocked amino acids.[6] | Baseline resolution is readily achieved for a large number of Fmoc-amino acids, with selectivity/resolution values sometimes greater than 5.[6] |
Experimental Protocols
Below are representative experimental protocols for the chiral HPLC analysis of Fmoc-amino acids using polysaccharide and quinine-based CSPs.
Protocol 1: Chiral HPLC with Polysaccharide-Based CSP
This protocol is based on the successful separation of 19 common Fmoc-protected α-amino acids using Lux Cellulose-based columns.[1]
-
Instrumentation: Agilent® 1100 HPLC system or equivalent.[1]
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. A common starting ratio is 60:40 (v/v).[1] The organic modifier content can be adjusted to optimize retention and resolution.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Temperature: Ambient.[1]
-
Detection: UV at 220 nm.[1]
-
Sample Preparation: Dissolve the Fmoc-amino acid in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC with Quinine-Based CSP
This protocol is adapted from studies using quinine-based anion-exchange CSPs.[4]
-
Instrumentation: Standard HPLC system.
-
Column: QN-AX™ (quinine-based weak anion exchanger).
-
Mobile Phase: Polar-ionic mode with a mixture of Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection: UV at 262 nm.[4]
-
Temperature: Ambient.[4]
-
Sample Preparation: Prepare a solution of the Fmoc-amino acid in the mobile phase.
Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative
SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[8] By using supercritical CO2 as the primary mobile phase component, SFC can achieve faster separations due to lower viscosity and higher diffusivity.[9]
Comparison of HPLC and SFC
| Feature | HPLC (Reversed-Phase) | SFC |
| Mobile Phase | Organic solvents (e.g., Acetonitrile, Methanol) and aqueous buffers. | Primarily liquid CO2 with a small amount of organic co-solvent (e.g., Methanol).[4] |
| Analysis Time | Typically under 25 minutes for baseline resolution.[1] | Generally shorter run times compared to HPLC for similar resolution.[8] |
| Resolution | Can yield very high resolution values.[10] | Can achieve comparable or sometimes better resolution per unit of time, especially with optimized conditions.[10] |
| Environmental Impact | Generates significant organic solvent waste. | More environmentally friendly due to the use of recyclable CO2.[10] |
| Economic Impact | Higher operational costs due to solvent purchase and disposal. | Lower solvent consumption leads to reduced costs.[10] |
A study comparing reversed-phase HPLC and SFC for the separation of D- and L-Fmoc amino acids found that while HPLC yielded higher absolute resolution, SFC provided better resolution per unit of time when the mobile phase was optimized.[10]
Logical Workflow for Chiral Purity Analysis
The general workflow for determining the chiral purity of an Fmoc-protected amino acid sample involves several key steps, from sample preparation to data analysis.
Caption: Workflow for Chiral Purity Analysis of Fmoc-Amino Acids.
Conclusion
The chiral purity of Fmoc-protected amino acids is paramount for the synthesis of high-quality peptides. Chiral HPLC remains the workhorse for this analysis, with a variety of effective chiral stationary phases available. Polysaccharide and quinine-based CSPs, in particular, offer excellent performance in terms of resolution and applicability. For laboratories seeking higher throughput and reduced environmental impact, Supercritical Fluid Chromatography presents a compelling alternative with comparable or even superior performance in terms of analysis speed. The choice of method will ultimately depend on the specific requirements of the laboratory, including the number of samples, desired analysis time, and available instrumentation.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
A Comparative Guide to Peptide Nucleic Acid (PNA) Synthesis Strategies: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) have emerged as a powerful tool in genetic diagnostics, antisense therapy, and drug discovery due to their high binding affinity and specificity to DNA and RNA, coupled with their resistance to enzymatic degradation. The selection of an appropriate synthesis strategy is a critical decision that impacts not only the purity and yield of the final PNA product but also the overall cost and timeline of a research project. This guide provides an objective comparison of the predominant PNA synthesis methodologies, supported by a cost-benefit analysis and detailed experimental protocols, to aid researchers in making informed decisions.
At a Glance: Comparison of PNA Synthesis Strategies
The following table summarizes the key quantitative and qualitative aspects of the most common PNA synthesis strategies. The cost estimates are based on a laboratory scale synthesis of a hypothetical 15-mer PNA oligomer and are subject to variation based on supplier, scale, and specific sequence.
| Feature | Manual Solid-Phase Synthesis (SPPS) | Automated Solid-Phase Synthesis (SPPS) | Microwave-Assisted SPPS | Automated Flow Synthesis |
| Initial Equipment Cost | Low ($5,000 - $20,000 for basic setup) | Moderate to High ($20,000 - $150,000+) | High ($50,000 - $150,000+) | High ($50,000 - $200,000+) |
| Cost per 15-mer PNA (Estimated) | Moderate | Moderate to High | High | Potentially Lower at Scale |
| Synthesis Time (per 15-mer) | High (Days) | Moderate (Hours to a day) | Low (Hours) | Very Low (Under an hour) |
| Reagent Consumption | High (due to manual washes and excess reagent use) | Moderate (optimized protocols) | Low (efficient heating reduces reaction times and side reactions) | Very Low (precise reagent delivery) |
| Labor Requirement | High (constant hands-on time) | Low (automated process) | Low (automated process) | Very Low (fully automated) |
| Typical Crude Purity | Variable (highly dependent on user skill) | Good to High | High | Very High |
| Scalability | Low to Moderate | Moderate to High | Moderate | High |
| Flexibility | High (easy to modify protocols) | Moderate (protocol dependent) | Moderate to High | High (modular systems) |
In-Depth Analysis of PNA Synthesis Strategies
Manual Solid-Phase Peptide Synthesis (SPPS)
Manual SPPS is the most traditional and cost-effective method in terms of initial capital investment. It involves the stepwise addition of PNA monomers to a growing chain attached to a solid support (resin) within a reaction vessel.
Cost-Benefit Analysis:
-
Benefits: The primary advantage is the low initial cost of equipment, making it accessible for laboratories with limited budgets. It also offers high flexibility, allowing for easy modification of protocols and the use of various chemistries.
-
Drawbacks: Manual SPPS is labor-intensive and time-consuming, requiring significant hands-on time from a skilled technician. The process is prone to human error, which can lead to lower yields and purity. Reagent consumption is often higher due to manual washing steps.
Automated Solid-Phase Peptide Synthesis (SPPS)
Automated SPPS utilizes a synthesizer to automate the repetitive steps of monomer coupling, washing, and deprotection. This has become the standard in many research and production settings.
Cost-Benefit Analysis:
-
Benefits: Automation significantly reduces labor costs and improves reproducibility and consistency. Modern synthesizers often have optimized protocols that can reduce reagent consumption compared to manual methods.
-
Drawbacks: The initial investment for an automated synthesizer is substantial. While more efficient than manual synthesis, standard automated synthesizers can still take several hours to a full day to synthesize a single PNA oligomer.
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
MW-SPPS employs microwave energy to accelerate the coupling and deprotection steps. This technology has been shown to significantly reduce synthesis times and improve the purity of the final product.
Cost-Benefit Analysis:
-
Benefits: The primary advantage is the dramatic reduction in synthesis time, with cycles per monomer addition being reduced to minutes. The rapid and efficient heating can also lead to higher coupling efficiencies and, consequently, higher crude purity.
-
Drawbacks: The initial cost of a microwave peptide synthesizer is high. The use of microwave energy requires careful optimization of protocols to avoid degradation of the growing PNA chain.
Automated Flow Synthesis
Automated flow synthesis is a more recent advancement where reagents are continuously pumped through a heated reactor containing the solid support. This method offers precise control over reaction conditions and allows for extremely rapid synthesis.
Cost-Benefit Analysis:
-
Benefits: This is the fastest synthesis method, with the potential to synthesize a PNA oligomer in under an hour. It offers excellent control over reaction parameters, leading to very high purity and minimal reagent waste. The system can be fully automated for high-throughput synthesis.
-
Drawbacks: The initial capital investment for a flow chemistry setup is significant. While highly efficient for routine synthesis, developing and optimizing new protocols can be more complex than with batch methods.
Experimental Protocols
General Solid-Phase PNA Synthesis (Fmoc/Bhoc Strategy)
This protocol outlines the general steps for the synthesis of a PNA oligomer on a Rink Amide resin using Fmoc for N-terminal protection and Bhoc for the protection of exocyclic amines on the nucleobases.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution and repeat the process once more.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Monomer Coupling:
-
Dissolve the Fmoc-PNA-monomer (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or PyAOP; 3-5 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP).
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the monomer/coupling agent solution.
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For microwave-assisted synthesis, this step is performed in the microwave cavity at an elevated temperature for a shorter duration (e.g., 5-10 minutes).
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., pyridine (B92270) or DIEA) in DMF.
-
Agitate for 5-10 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent monomer in the PNA sequence.
6. Final Fmoc Deprotection:
-
After the final monomer has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., m-cresol, triisopropylsilane) to remove the PNA from the resin and cleave the Bhoc protecting groups.
-
Agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude PNA.
8. Precipitation and Purification:
-
Precipitate the crude PNA from the cleavage solution by adding cold diethyl ether.
-
Centrifuge to pellet the PNA and discard the supernatant.
-
Wash the PNA pellet with cold diethyl ether.
-
Dry the crude PNA pellet.
-
Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Analysis
To better understand the processes and decision-making involved in PNA synthesis, the following diagrams have been generated.
A Comparative Guide to the Performance of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH on Different Resins
For researchers, scientists, and professionals in drug development, the selection of a solid support is a critical step in solid-phase peptide synthesis (SPPS), significantly impacting the yield and purity of the final product. This guide provides a comparative analysis of the performance of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH, a key building block in the synthesis of peptide nucleic acids (PNAs), on three commonly used resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
Executive Summary
The choice of resin for the immobilization of this compound depends primarily on the desired C-terminal functionality of the final peptide and the required acid lability for cleavage.
-
2-Chlorotrityl chloride (2-CTC) resin is highly recommended for the synthesis of protected peptide fragments due to its high acid sensitivity, which allows for cleavage under very mild acidic conditions, keeping the side-chain protecting groups intact. It is also known to suppress racemization during the loading of the first amino acid.
-
Wang resin is the standard choice for the synthesis of peptides with a C-terminal carboxylic acid. It requires stronger acidic conditions for cleavage compared to 2-CTC resin, which typically results in the simultaneous removal of most acid-labile side-chain protecting groups.
-
Rink Amide resin is the go-to support for the synthesis of peptide amides. Similar to Wang resin, it requires strong acidic conditions for cleavage, leading to global deprotection.
While direct comparative studies detailing the loading efficiency and coupling yields for this compound on these specific resins are not extensively available in the reviewed literature, performance can be extrapolated from general principles of SPPS and data for sterically hindered N-substituted amino acids.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of this compound on Wang, Rink Amide, and 2-CTC resins based on typical loading capacities and the properties of the resins.
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g[1] | 0.4 - 0.7 mmol/g | 0.7 - 1.6 mmol/g[2] |
| Expected Loading Efficiency | Moderate to Good | Good | Very Good to Excellent[2] |
| C-Terminal Functionality | Carboxylic Acid[3][4] | Amide[4][5] | Carboxylic Acid or Protected Acid[4] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA)[3][4] | Strong Acid (e.g., 95% TFA)[4][6] | Mild Acid (e.g., 1% TFA in DCM, HFIP/DCM)[7][8][9][10] |
| Side-Chain Protection on Cleavage | Typically Cleaved | Typically Cleaved | Retained[4] |
| Risk of Racemization | Possible during loading[4] | Low | Minimized[11] |
| Key Advantage | Standard for C-terminal acids[3] | Standard for C-terminal amides[6] | Ideal for protected fragments[10] |
Experimental Protocols
Detailed methodologies for the loading of this compound onto each resin are provided below.
Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is adapted from standard procedures for loading Fmoc-amino acids onto 2-CTC resin.[2][12][13][14]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2 equivalents relative to the resin's substitution capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add MeOH (1 mL per gram of resin) and agitate for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity by spectrophotometric analysis of the Fmoc group cleaved from a small, weighed amount of dried resin using a 20% piperidine (B6355638) in DMF solution.[12]
Loading of this compound onto Wang Resin
This protocol is based on standard esterification procedures for Wang resin.[3][12]
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic anhydride
-
Pyridine
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Wang resin (1 g) in anhydrous DMF (10 mL) for 1 hour.
-
Drain the DMF.
-
In a separate flask, pre-activate the this compound (4 equivalents relative to the resin's substitution capacity) with DIC (4 equivalents) in a minimal amount of anhydrous DCM for 20 minutes at 0°C.
-
Add the activated amino acid solution to the swollen resin.
-
Add DMAP (0.1 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
-
To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM for 1 hour.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity as described for the 2-CTC resin.[15]
Loading of this compound onto Rink Amide Resin
This protocol follows the standard procedure for coupling the first amino acid to an amine-functionalized resin.[16][17]
Materials:
-
Fmoc-Rink Amide resin
-
20% Piperidine in DMF
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-Rink Amide resin (1 g) in DMF (10 mL) for 1 hour.
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
In a separate flask, dissolve this compound (3 equivalents relative to the resin's substitution capacity) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity as described previously.
Visualizing the Workflows
The following diagrams illustrate the key steps in the loading and cleavage processes for each resin.
Caption: Workflow for loading and mild cleavage on 2-CTC resin.
Caption: Workflow for loading and strong acid cleavage on Wang resin.
Caption: Workflow for loading and strong acid cleavage on Rink Amide resin.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. biotage.com [biotage.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 10. chempep.com [chempep.com]
- 11. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptideweb.com [peptideweb.com]
- 13. rsc.org [rsc.org]
- 14. 相关内容暂不可用 [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste streams, ensuring compliance with standard laboratory safety protocols and regulatory requirements.
I. Understanding the Hazards
This compound is classified as hazardous to the aquatic environment. According to its Safety Data Sheet (SDS), it is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into the environment by adhering strictly to the disposal procedures outlined below. The precautionary statement P273, "Avoid release to the environment," underscores this critical point[2].
Key Safety Data:
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 141743-15-9 | [1] |
| Hazard Classifications | Aquatic Acute 1, Aquatic Chronic 1 | [1] |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1][2] |
| Precautionary Statements | P273: Avoid release to the environment; P501: Dispose of contents/container to an appropriate treatment and disposal facility. | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves | [1] |
II. Core Principle of Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its waste be disposed of down the sink, in regular trash, or released into the environment[3][4][5]. All waste must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[6][7][8].
III. Step-by-Step Disposal Procedures
The following protocols detail the disposal methods for the solid compound and the liquid and solid waste generated during its use in peptide synthesis.
-
Containerization:
-
Place the solid, unused, or expired this compound in its original container if possible.
-
If the original container is not available, use a new, sealable, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) is a suitable option[7].
-
Ensure the container is in good condition and free from leaks[9].
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include the full chemical name: "this compound" and the CAS number: "141743-15-9".
-
List the primary hazards, specifically "Hazardous to the Aquatic Environment".
-
Indicate the date the waste was first added to the container[7].
-
-
Storage and Disposal:
The use of this compound in peptide synthesis generates liquid waste, primarily from the deprotection steps of the Fmoc and Boc groups.
-
Fmoc Group Removal: This step typically uses a solution of a weak base, such as 20% piperidine (B6355638) in dimethylformamide (DMF)[11][12]. The resulting solution containing the cleaved Fmoc-piperidine adduct is a hazardous waste stream[9].
-
Boc Group Removal: The Boc group is acid-labile and is removed using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dichloromethane (B109758) (DCM) or dioxane[13][14]. This acidic solution is also a hazardous waste stream.
Experimental Protocol for Liquid Waste Disposal:
-
Collection:
-
Collect all liquid waste from deprotection and washing steps in a dedicated, chemically compatible, and sealable waste container.
-
Crucially, do not mix incompatible waste streams. For example, acidic waste (from Boc deprotection) should not be mixed with basic waste (from Fmoc deprotection) or other reactive chemicals[10].
-
-
Labeling:
-
Label the liquid waste container with "Hazardous Waste".
-
List all chemical constituents and their approximate concentrations, for example: "Piperidine/DMF waste from Fmoc deprotection" or "TFA/DCM waste from Boc deprotection"[9].
-
-
Storage and Disposal:
Items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with this compound are considered contaminated solid waste[7][9].
Experimental Protocol for Contaminated Solid Waste Disposal:
-
Collection:
-
Place all contaminated solid waste into a designated, leak-proof container, such as a labeled plastic bag or a drum liner within a solid waste container.
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").
-
-
Disposal:
-
Store the container in the hazardous waste accumulation area and dispose of it through your institution's EHS-approved waste stream[9]. Empty containers that held the chemical should be triple-rinsed (if applicable), the labels defaced, and then disposed of as regular trash, but given the aquatic toxicity, it is prudent to dispose of the original container as hazardous waste[4].
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
- 1. Fmoc-N-(2-Boc-氨乙基)-Gly-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141743-15-9 Name: this compound [xixisys.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. Double BOC protection selective removal method [en.highfine.com]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
Essential Safety and Handling Guide for Fmoc-N-(2-Boc-aminoethyl)-Gly-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Chemical Hazard and Identification
This compound is a white crystalline powder used in peptide synthesis.[1] While it is a key reagent in drug development and biochemical research, it is classified as hazardous to the aquatic environment.[2][3][4]
| Identifier | Value | Source |
| CAS Number | 141743-15-9 | [2][3] |
| Molecular Formula | C24H28N2O6 | [2] |
| Appearance | White crystalline powder | [1] |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [2][3][4] |
| GHS Pictogram | GHS09 (Environment) | [3] |
| Signal Word | Warning | [2][3] |
| Storage | 2-8°C | [3] |
Personal Protective Equipment (PPE)
A thorough hazard assessment is essential to determine the appropriate PPE for any laboratory procedure.[5][6] The following are the recommended minimum PPE requirements for handling this compound.
1. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields are required to protect against flying particles.[5][6]
-
Chemical Splash Goggles: When there is a potential for splashing, chemical splash goggles should be worn.[5][6] Goggles provide a seal around the eyes, offering better protection than safety glasses.[7]
2. Hand Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[3][5] Disposable nitrile gloves are a suitable choice for protection against incidental contact.[5][8] If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing.[6]
3. Body Protection:
-
Lab Coat: A lab coat should be worn to protect skin and clothing from potential spills.[5][7]
-
Full Coverage: Long pants and closed-toe shoes are required to ensure no skin is exposed.[5][6]
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Consult SDS: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[5]
-
Designate Work Area: Conduct all handling of the solid chemical within a designated area, such as a chemical fume hood or a glove box, to control potential dust.
-
Assemble PPE: Put on all required personal protective equipment as detailed above.
Step 2: Weighing and Handling
-
Tare Balance: Place a clean weighing vessel on the analytical balance and tare it.
-
Dispense Chemical: Carefully dispense the required amount of the powdered this compound into the vessel. Avoid creating dust. Use appropriate tools (e.g., a spatula).
-
Close Container: Securely close the main container of the chemical immediately after dispensing.
-
Dissolution: If dissolving the solid, add the solvent to the vessel containing the powder in a controlled manner.
Step 3: Post-Handling
-
Clean Up: Decontaminate the work surface and any equipment used.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat and eye protection).
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the chemical's high aquatic toxicity.[2][4]
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Environmental Precaution: Avoid release to the environment.[2][4] Collect any spillage.[2][4]
-
Regulatory Compliance: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][4]
Safe Handling Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. FMOC-N-(N-BETA-BOC-AMINOETHYL)-GLY-OH - Safety Data Sheet [chemicalbook.com]
- 3. This compound = 97.0 HPLC 141743-15-9 [sigmaaldrich.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141743-15-9 Name: this compound [xixisys.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
